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NITD-349

Cat. No.: B1473366
M. Wt: 306.35 g/mol
InChI Key: UATYSFRIVIHVKL-UHFFFAOYSA-N
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Description

NITD-349 is a useful research compound. Its molecular formula is C17H20F2N2O and its molecular weight is 306.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20F2N2O B1473366 NITD-349

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N2O/c1-17(2)5-3-11(4-6-17)20-16(22)15-9-12-13(19)7-10(18)8-14(12)21-15/h7-9,11,21H,3-6H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATYSFRIVIHVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)NC(=O)C2=CC3=C(N2)C=C(C=C3F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

NITD-349: A Technical Guide to a Novel MmpL3 Inhibitor for Tuberculosis Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) strains. This necessitates the discovery of novel therapeutic agents with unique mechanisms of action. The mycobacterial cell wall, a complex and essential structure, is a proven target for effective antibiotics. Within the cell wall biosynthesis pathway, the Mycobacterial Membrane Protein Large 3 (MmpL3) has emerged as a highly vulnerable and promising drug target. NITD-349, a potent indolcarboxamide compound, directly inhibits MmpL3, demonstrating significant bactericidal activity against both drug-sensitive and resistant Mtb strains. This document provides an in-depth technical overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation, serving as a comprehensive resource for the scientific community.

The MmpL3 Transporter: A Critical Target in M. tuberculosis

MmpL3 is an essential member of the Resistance, Nodulation, and Division (RND) superfamily of transporters.[1] Its primary function is crucial for the integrity of the unique mycobacterial cell wall.

  • Function: MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), the precursor to mycolic acids, from the cytoplasm across the inner membrane to the periplasmic space.[2][3][4][5] This process is a critical step for the biosynthesis of trehalose dimycolate (TDM, or "cord factor") and the mycolylation of the arabinogalactan-peptidoglycan complex, which together form the protective outer mycomembrane.[5][6]

  • Essentiality: The function of MmpL3 is indispensable for Mtb viability.[1][4] Genetic or chemical inhibition of MmpL3 leads to the accumulation of TMM in the cytoplasm, the cessation of mycomembrane formation, and ultimately, bacterial death.[2][7]

  • Energy Dependence: The transport of TMM is an energy-dependent process driven by the proton motive force (PMF).[8][9]

This compound: Mechanism of Action

This compound is a preclinical candidate from the indolcarboxamide class of antibiotics that exerts its bactericidal effect through direct and potent inhibition of MmpL3.[7]

  • Direct Binding: Crystal structures have revealed that this compound binds deep within the central transmembrane (TM) channel of the MmpL3 protein.[8][10] This binding is direct and displaces other known MmpL3 inhibitors, confirming a shared or overlapping binding region.[2][3]

  • Molecular Interactions: The binding is stabilized by specific molecular interactions. The amide nitrogen and indole nitrogen atoms of this compound form critical hydrogen bonds that "clamp" a key aspartate residue, Asp645, within the TM domain of MmpL3.[8][10]

  • Inhibition of Proton Relay: This interaction with Asp645 is crucial as it obstructs the proton relay pathway.[8][10] By blocking the translocation of protons, this compound effectively shuts down the PMF-dependent transport of TMM, leading to the arrest of cell wall synthesis.[8][10] The binding of the inhibitor also induces conformational changes in the MmpL3 protein.[8][10]

cluster_0 Normal MmpL3 Function cluster_1 Inhibition by this compound TMM_cyto Trehalose Monomycolate (TMM) in Cytoplasm MmpL3 MmpL3 Transporter TMM_cyto->MmpL3 Accumulation TMM Accumulation TMM_cyto->Accumulation TMM_peri TMM in Periplasm MmpL3->TMM_peri transports MmpL3->TMM_peri Block Proton Channel Blocked MmpL3->Block PMF Proton Motive Force (H+) PMF->MmpL3 powers Myco_layer Mycomembrane Synthesis TMM_peri->Myco_layer NITD349 This compound NITD349->MmpL3 Block->PMF disrupts Death Bacterial Death Accumulation->Death

Mechanism of MmpL3 inhibition by this compound.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through a series of in vitro and in vivo experiments.

Table 1: In Vitro Activity of this compound against M. tuberculosis
ParameterValueMtb Strain(s)Reference(s)
MIC₅₀ 23 nMH37Rv[11]
MIC Range (MDR strains) 0.04 - 0.08 µMVarious MDR clinical isolates[11]
MBC (Low Inoculum) 125 nMH37Rv[12][13]
Binding Affinity (Kd) 0.05 µMPurified MmpL3[14]
Table 2: In Vivo Efficacy of this compound in Murine TB Models
Murine ModelDose (mg/kg, oral)Treatment DurationLog₁₀ CFU Reduction (Lungs)Reference(s)
Acute Infection 12.54 weeks0.9[11][15]
504 weeks3.4[11][15]
Established (Chronic) Infection 1002 weeks1.10 (Comparable to Rifampicin)[11][15]
1004 weeks2.38[11]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summarized protocols for key assays used to characterize this compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a drug that inhibits the visible growth of a microorganism.

  • Strain and Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80.

  • Inoculum Preparation: A mid-log phase culture is diluted to a standardized optical density (e.g., OD₆₀₀ of 0.02) for inoculation.

  • Drug Dilution: this compound is serially diluted in a 96-well microplate to achieve a range of final concentrations. A DMSO control is included.

  • Inoculation and Incubation: The standardized bacterial suspension is added to each well. The plate is incubated at 37°C for 5-7 days.

  • Readout: Growth inhibition is commonly assessed using the Resazurin Microtiter Assay (REMA). Resazurin (a blue dye) is added to each well and incubated. Metabolically active (growing) bacteria reduce resazurin to the pink, fluorescent resorufin. The MIC is defined as the lowest drug concentration that prevents this color change.

Kill Kinetics and Minimum Bactericidal Concentration (MBC) Assay

This protocol measures the bactericidal (killing) activity of a compound over time.

  • Culture Setup: A low-density inoculum (~10⁵ CFU/mL) of Mtb is prepared in 7H9 broth.

  • Drug Exposure: this compound is added at various multiples of its MIC (e.g., 1x, 5x, 10x). Cultures are incubated at 37°C.

  • Viability Assessment: At specified time points (e.g., Day 0, 3, 7, 14, 21), aliquots are taken from each culture.

  • CFU Plating: The aliquots are serially diluted and plated onto solid Middlebrook 7H10 agar plates supplemented with OADC.

  • Enumeration: Plates are incubated for 3-4 weeks at 37°C, after which colony-forming units (CFUs) are counted.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each concentration. The MBC is often defined as the lowest concentration that results in a ≥3-log₁₀ reduction in CFU/mL compared to the starting inoculum.[13]

start Start: Mtb Culture (OD600 ~0.001) add_drug Add this compound (Multiple Concentrations) start->add_drug incubate Incubate at 37°C add_drug->incubate time_points Sample at Time Points (Day 0, 3, 7, 14...) incubate->time_points serial_dilute Perform 10-fold Serial Dilutions time_points->serial_dilute plate Plate onto 7H10 Agar serial_dilute->plate incubate_plates Incubate Plates (3-4 weeks, 37°C) plate->incubate_plates count_cfu Count Colonies (CFU) incubate_plates->count_cfu end End: Determine Log10 CFU/mL count_cfu->end

Experimental workflow for kill kinetics assay.
MmpL3 Binding Assay (Microscale Thermophoresis - MST)

MST is a biophysical technique used to quantify molecular interactions in solution.

  • Protein Preparation: MmpL3 protein is expressed and purified from a suitable host system (e.g., M. smegmatis).

  • Fluorescent Labeling: The purified MmpL3 is fluorescently labeled according to the manufacturer's protocols.

  • Ligand Dilution: A 16-point serial dilution of the ligand (this compound) is prepared.

  • Binding Reaction: A constant concentration of labeled MmpL3 is mixed with each dilution of this compound and incubated to reach binding equilibrium.

  • Measurement: The samples are loaded into capillaries and placed in an MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled MmpL3 is monitored.

  • Data Analysis: The change in thermophoretic movement upon ligand binding is measured. The data are plotted against the ligand concentration to generate a binding curve, from which the dissociation constant (Kd) is calculated. A Kd of 0.05 µM was determined for this compound binding to MmpL3.[14]

In Vivo Efficacy (Murine Models)

Animal models are essential for evaluating the preclinical efficacy of drug candidates.

  • Infection: C57BL/6 mice are infected via a low-dose aerosol route with ~100-200 CFUs of M. tuberculosis H37Rv.

  • Treatment Initiation:

    • Acute Model: Treatment begins 1 week post-infection.

    • Chronic Model: Treatment begins 4-6 weeks post-infection to allow the disease to establish.

  • Dosing: this compound is administered orally (e.g., by gavage) once daily for the duration of the study (e.g., 2-4 weeks). Control groups receive vehicle, isoniazid, or rifampicin.

  • Endpoint Assessment: At the end of the treatment period, mice are euthanized. Lungs and spleens are aseptically removed, homogenized, and serially diluted.

  • Bacterial Load Quantification: Dilutions are plated on 7H10 agar to enumerate CFUs. Efficacy is determined by comparing the log₁₀ CFU counts in treated groups to the untreated control group.

Synergistic Interactions and Resistance Profile

  • Synergy with Isoniazid (INH): this compound exhibits synergistic activity when combined with INH, a frontline drug that also targets mycolic acid synthesis.[12] This combination increases the rate of bacterial killing by approximately 1-log over 7 days compared to this compound alone.[12] Crucially, the combination prevents the emergence of resistant mutants, even at high bacterial inocula.[12][13]

  • Inoculum Effect: The bactericidal activity of this compound alone has been shown to be inoculum-dependent, with reduced efficacy against high-density cultures, likely due to the presence of pre-existing resistant mutants.[12][16] Combination therapy with INH effectively mitigates this effect.[12][13]

  • Resistance Mechanism: Resistance to indolcarboxamides arises from single nucleotide polymorphisms in the mmpL3 gene, further validating it as the primary target.[3]

NITD349 This compound MmpL3_TM Binds to TM Domain of MmpL3 NITD349->MmpL3_TM Asp645 Interacts with Asp645 MmpL3_TM->Asp645 Proton_Block Blocks Proton Relay Pathway Asp645->Proton_Block TMM_Inhibit Inhibits TMM Transport Proton_Block->TMM_Inhibit Result Bactericidal Activity TMM_Inhibit->Result

Logical flow of this compound's inhibitory action.

Conclusion

This compound represents a highly promising preclinical candidate for the treatment of tuberculosis. Its potency against drug-sensitive and MDR Mtb, coupled with its novel mechanism of action targeting the essential MmpL3 transporter, positions it as a valuable asset in the fight against resistant infections.[7] Favorable oral pharmacokinetic properties and excellent efficacy in both acute and chronic murine infection models underscore its potential for further development.[7][11] The synergistic interaction with existing frontline drugs like isoniazid offers a potential pathway to enhance treatment efficacy and shorten therapy duration, addressing key goals in modern TB drug development. The comprehensive data presented in this guide validate MmpL3 as a key therapeutic target and establish this compound as a leading compound in its class.

References

The Journey of NITD-349: A Novel Antitubercular Agent Targeting MmpL3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Development of a Promising Preclinical Candidate for Tuberculosis

Introduction

In the global fight against tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (Mtb), the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the urgent development of novel therapeutics with new mechanisms of action. This technical guide details the discovery and preclinical development of NITD-349, a potent indolcarboxamide derivative that targets the essential mycobacterial membrane protein Large 3 (MmpL3). This compound has demonstrated significant bactericidal activity against both drug-sensitive and drug-resistant strains of Mtb, favorable pharmacokinetic properties, and efficacy in murine models of TB infection, positioning it as a promising preclinical candidate.[1][2] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on the compound's discovery, mechanism of action, key experimental data, and detailed methodologies.

Discovery and Lead Optimization

The discovery of this compound originated from a phenotypic high-throughput screening of a chemical library against Mtb. This effort identified the indolcarboxamide scaffold as a promising starting point for a new class of antitubercular agents. The initial hits from this class, while demonstrating activity, required significant medicinal chemistry efforts to optimize their potency, metabolic stability, and pharmacokinetic properties. Structure-activity relationship (SAR) studies were instrumental in refining the scaffold, leading to the development of advanced analogs, including this compound.[3]

Discovery_Workflow Screening High-Throughput Phenotypic Screening Hit_ID Hit Identification (Indolcarboxamide Scaffold) Screening->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt NITD349 Preclinical Candidate This compound Lead_Opt->NITD349

Figure 1: Drug Discovery Workflow for this compound.

Mechanism of Action: Inhibition of MmpL3

Genetic and lipid profiling studies have identified MmpL3 as the molecular target of the indolcarboxamide class, including this compound.[2][3] MmpL3 is an essential transporter protein in Mtb responsible for the translocation of trehalose monomycolate (TMM), a key precursor for mycolic acid biosynthesis, from the cytoplasm to the periplasmic space. Mycolic acids are crucial components of the unique and protective outer membrane of mycobacteria.[4]

By inhibiting MmpL3, this compound disrupts the transport of TMM, leading to its accumulation in the cytoplasm and a subsequent halt in the synthesis of mature mycolic acids. This disruption of the cell wall biosynthesis pathway ultimately results in bacterial cell death.[4] Structural studies have revealed that this compound binds deep within the central channel of the transmembrane domain of MmpL3.[5][6] This binding is thought to interfere with the proton relay pathway that drives the transport activity of MmpL3.[5][6]

Mechanism_of_Action NITD349 This compound MmpL3 MmpL3 Transporter NITD349->MmpL3 Inhibits TMM_Periplasm Trehalose Monomycolate (Periplasm) MmpL3->TMM_Periplasm TMM_Cytoplasm Trehalose Monomycolate (Cytoplasm) TMM_Cytoplasm->MmpL3 Transported by Mycolic_Acid Mycolic Acid Biosynthesis TMM_Periplasm->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

Figure 2: Signaling Pathway of this compound's Mechanism of Action.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis

ParameterValueReference Strain/Condition
MIC50 23 nMM. tuberculosis H37Rv
MIC Range 0.04 - 0.08 µMMultidrug-Resistant (MDR) Mtb clinical isolates
Bactericidal Activity 3- to 4-log CFU reduction in 3 daysReplicating M. tuberculosis
Intracellular Activity ActiveIntramacrophage M. tuberculosis

Table 2: In Vivo Efficacy of this compound in Murine Models of Tuberculosis

Mouse ModelDose (mg/kg, oral)Treatment DurationCFU Reduction in Lungs (log10)
Acute Infection 12.54 weeks0.9
504 weeks3.4
Established (Chronic) Infection 1004 weeks2.38

Table 3: Pharmacokinetic Profile of this compound

SpeciesKey Properties
Rodents (Mouse, Rat) Favorable oral pharmacokinetic (PK) properties.
Dog Favorable oral pharmacokinetic (PK) properties.
In Vitro (Microsomes) High permeability, moderate metabolic clearance in mouse and human hepatic microsomes.

Table 4: Preclinical Safety Profile of this compound

AssayResult
Cytochrome P-450 Enzymes No inhibition of major isoforms.[2]
hERG Channel Activity No inhibition.[2]
Exploratory Rat Toxicology Promising safety margin after 2 weeks of dosing.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against M. tuberculosis H37Rv and MDR clinical isolates was determined using a broth microdilution or pellet formation method.[1]

  • Bacterial Strains and Culture: M. tuberculosis H37Rv and a panel of MDR clinical isolates were cultured in Middlebrook 7H9 broth supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and 0.05% Tween 80.

  • Assay Procedure:

    • Two-fold serial dilutions of this compound were prepared in a 96-well microtiter plate.

    • A standardized inoculum of M. tuberculosis was added to each well.

    • Plates were incubated at 37°C for 5 to 10 days.

  • Endpoint Determination: The MIC was defined as the lowest concentration of the compound that inhibited 50% (MIC50) of the growth of H37Rv or 99% of the growth of MDR isolates, as determined by visual inspection or a resazurin-based colorimetric assay.[1]

Intracellular Activity Assay

The activity of this compound against intracellular M. tuberculosis was assessed using a macrophage infection model.[1][7]

  • Cell Line: The human monocytic cell line THP-1 was used.[7]

  • Assay Procedure:

    • THP-1 cells were differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).[7]

    • The differentiated macrophages were infected with M. tuberculosis at a defined multiplicity of infection (MOI).

    • Extracellular bacteria were removed by washing, and the infected cells were treated with various concentrations of this compound.

    • After a defined incubation period (e.g., 3-5 days), the macrophages were lysed to release the intracellular bacteria.

    • The number of viable bacteria was determined by plating serial dilutions of the lysate on Middlebrook 7H11 agar and counting the colony-forming units (CFU).

Murine Models of Tuberculosis Efficacy

The in vivo efficacy of this compound was evaluated in both acute and chronic mouse models of tuberculosis.[1][8]

  • Animal Strain: BALB/c or C57BL/6 mice are commonly used strains.[9]

  • Infection: Mice were infected via aerosol inhalation with a low dose of M. tuberculosis H37Rv (e.g., ~100-1000 CFU).[1][8]

  • Acute Infection Model:

    • Treatment with this compound (administered orally by gavage) was initiated one day or one week post-infection.[1]

    • Dosing was typically once daily for 4 weeks.[1]

    • At the end of the treatment period, mice were euthanized, and the lungs and spleens were harvested.

    • Bacterial load was quantified by homogenizing the organs and plating serial dilutions to determine CFU counts.

  • Chronic (Established) Infection Model:

    • Treatment was initiated several weeks post-infection (e.g., 4-6 weeks) when a stable, chronic infection is established.

    • Dosing protocols were similar to the acute model, with treatment durations of 2 to 4 weeks.[1]

    • Endpoint analysis of bacterial load in the lungs and spleen was performed as described for the acute model.

Pharmacokinetic Studies

The pharmacokinetic properties of this compound were assessed in rodents and dogs following oral administration.[2]

  • Animal Strains: Mice (e.g., CD-1 or BALB/c), rats (e.g., Sprague-Dawley), and beagle dogs were used.

  • Dosing: A single oral dose of this compound was administered.

  • Sample Collection: Blood samples were collected at various time points post-dosing.

  • Analysis: The concentration of this compound in plasma was quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Parameter Calculation: Key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and oral bioavailability (%F) were calculated using non-compartmental analysis.

Safety Pharmacology Assays

A panel of in vitro assays was used to evaluate the preclinical safety profile of this compound.[2]

  • Cytochrome P450 (CYP) Inhibition Assay: The potential of this compound to inhibit major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) was assessed using human liver microsomes and specific probe substrates. Inhibition was measured by quantifying the formation of the probe substrate's metabolite in the presence and absence of this compound.

  • hERG Channel Inhibition Assay: The effect of this compound on the human ether-à-go-go-related gene (hERG) potassium channel was evaluated using an automated patch-clamp electrophysiology assay in a cell line stably expressing the hERG channel. This assay is crucial for assessing the risk of drug-induced cardiac arrhythmia.

Conclusion

This compound represents a significant advancement in the search for novel anti-tuberculosis therapies. Its potent bactericidal activity against drug-sensitive and resistant Mtb, coupled with a novel mechanism of action targeting the essential MmpL3 transporter, underscores its potential as a valuable addition to future TB treatment regimens. The favorable pharmacokinetic and preclinical safety profiles further support its continued development. The comprehensive data and detailed methodologies presented in this guide provide a solid foundation for further research and development efforts aimed at bringing this promising candidate from the laboratory to the clinic to address the global health challenge of tuberculosis.

References

An In-depth Technical Guide on Early-Stage Research of Indolcarboxamide Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core findings in early-stage research on indolcarboxamide derivatives as potent antitubercular agents. It collates quantitative data, details key experimental methodologies, and visualizes critical pathways and processes involved in their discovery and evaluation.

Introduction: The Promise of Indolcarboxamides

Tuberculosis (TB) remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). This has intensified the search for novel therapeutics with new mechanisms of action.[1] Indolcarboxamides have emerged as a highly promising class of antitubercular agents, identified through phenotypic screening against mycobacteria.[2] These compounds have demonstrated potent activity against drug-sensitive, MDR, and XDR Mtb strains, often exhibiting low cytotoxicity and favorable pharmacokinetic profiles.[1][3][4]

A primary mechanism of action for many potent indolcarboxamides is the inhibition of the Mycobacterial membrane protein Large 3 (MmpL3).[4][5][6] MmpL3 is an essential transporter responsible for translocating mycolic acid precursors to the mycobacterial cell envelope, making it a prime target for drug development.[5][6] By disrupting this crucial pathway, indolcarboxamides effectively inhibit the formation of the unique and protective mycobacterial cell wall.[4][5]

Quantitative Data Summary: Biological Activity

Structure-activity relationship (SAR) studies have been pivotal in optimizing the indolcarboxamide scaffold for enhanced potency and improved drug-like properties.[2][7] Modifications across the indole ring, the amide linker, and the terminal hydrophobic group have led to the identification of lead candidates with exceptional activity.

Table 1: In Vitro Antitubercular Activity of Key Indole-2-carboxamide Analogues

Compound IDModificationsMIC vs. Mtb H37Rv (µM)Cytotoxicity IC50 (Vero cells, µM)Selectivity Index (SI)Reference
Lead Compound 1 N-cyclohexyl-4,6-dimethylLow micromolar potency--[8]
Compound 10 N-cyclooctyl0.39 µg/mL--[5]
Compound 12 (Details proprietary)Low nanomolar rangeDevoid of apparent toxicity-[1]
Compound 13 (Details proprietary)Low nanomolar rangeDevoid of apparent toxicity-[1]
Compound 14 (Details proprietary)Low nanomolar rangeDevoid of apparent toxicity-[1]
Compound 26 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)0.012>200 (for a similar compound)≥16000[3][9]
Compound 8g N-(rimantadine) derivative0.3240.9128[10]

Note: MIC values reported in µg/mL have been maintained as per the source. Direct conversion to µM requires molecular weight, which is not always provided.

Key SAR Insights:

  • Hydrophobic Tail: Attaching bulky aliphatic or alkyl groups to the terminal cyclohexyl or adamantyl ring significantly improves antitubercular activity.[2][7][5] For instance, a cyclooctyl group (Compound 10) maintains high potency.[5]

  • Indole Ring Substitution: Introducing chloro, fluoro, or cyano groups at the 4- and 6-positions of the indole ring enhances metabolic stability.[2][7] The 4,6-difluoro substitution in Compound 26 is a key feature of its high potency.[3]

  • Lipophilicity-Potency Correlation: A positive correlation has been observed between lipophilicity and Mtb potency, although this can sometimes negatively impact solubility.[2][7]

Signaling Pathways and Mechanisms

The primary target for many advanced indole-2-carboxamides is the MmpL3 transporter. Inhibition of MmpL3 disrupts the mycolic acid transport pathway, a process essential for the integrity of the mycobacterial cell wall.

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Outer Membrane TMM Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter TMM->MmpL3 Transported by Mycolic_Acids Mycolic Acid Layer (Cell Wall Assembly) MmpL3->Mycolic_Acids Translocation Indolcarboxamide Indolcarboxamide Agent Indolcarboxamide->MmpL3 Inhibition

Caption: Mechanism of MmpL3 inhibition by indolcarboxamide agents.

Some research also points to indol-4-carboxamides acting as prodrugs that are metabolized into tryptophan antimetabolites, thereby disrupting tryptophan biosynthesis.[11][12] This represents an alternative mechanism of action within the broader indolcarboxamide class.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are protocols for key assays used in the evaluation of indolcarboxamide antitubercular agents.

General Synthesis of Indole-2-carboxamides

The synthesis of indole-2-carboxamide compounds generally follows a standard multi-step procedure.[5]

Synthesis_Workflow A Arylhydrazine + Ethyl Pyruvate B Fischer Indole Synthesis (p-TsOH catalyst) A->B C Ethyl Indole-2-carboxylate B->C D Saponification (NaOH) C->D E Indole-2-carboxylic Acid D->E F Amine Coupling (e.g., HATU, EDCI) E->F G Target Indole-2-carboxamide F->G Amine Commercially Available Amine Amine->F

Caption: General synthetic workflow for Indole-2-carboxamides.

Protocol:

  • Fischer Indole Synthesis: An appropriate arylhydrazine is reacted with ethyl pyruvate in the presence of an acid catalyst like p-toluenesulfonic acid (pTsOH) to form the core ethyl indole-2-carboxylate structure.[5]

  • Saponification: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base, typically sodium hydroxide (NaOH).[5]

  • Amide Coupling: The indole-2-carboxylic acid is then coupled with a diverse range of commercially available amines using standard peptide coupling reagents (e.g., HATU, EDCI) to yield the final indole-2-carboxamide analogues.[5]

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This is a common high-throughput method to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.

Protocol:

  • Preparation: A suspension of M. tuberculosis H37Rv (or other relevant strains) is prepared in appropriate broth medium (e.g., Middlebrook 7H9 with supplements).

  • Inoculation: 96-well microplates are prepared with serial dilutions of the test compounds. Each well is then inoculated with the bacterial suspension (e.g., 5 x 10⁴ CFUs).[13] Rifampicin or isoniazid are typically used as positive controls, and DMSO as a negative control.[13]

  • Incubation: The plates are sealed and incubated at 37°C for a period of 6-7 days.[13]

  • Reading: After incubation, a viability indicator, such as Alamar Blue solution, is added to each well.[13] Following further incubation, a color change from blue (no growth) to pink/red (growth) is observed.

  • Determination: The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating inhibition of bacterial replication.[13]

In Vitro Cytotoxicity Assay (e.g., against Vero or THP-1 cells)

This assay is critical to determine the selectivity of the compounds for mycobacteria over mammalian cells.

Protocol:

  • Cell Seeding: Mammalian cells (e.g., Vero kidney cells or THP-1 human monocytic cells) are seeded into 96-well plates and incubated to allow for adherence.[1][5]

  • Compound Addition: The test compounds are serially diluted and added to the wells.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment: Cell viability is measured using a suitable reagent, such as MTT or resazurin, which is metabolically reduced by viable cells to produce a measurable colorimetric or fluorescent signal.

  • Calculation: The IC50 value (the concentration of compound that inhibits 50% of cell growth) is calculated from the dose-response curve. The Selectivity Index (SI) is then determined by the ratio of IC50 (mammalian cells) to MIC (Mtb).

Drug Discovery and Evaluation Workflow

The preclinical evaluation of a new antitubercular agent follows a structured pipeline from initial screening to in vivo efficacy studies.

Drug_Discovery_Workflow A High-Throughput Screening (Phenotypic or Target-based) B Hit Identification (e.g., Indolcarboxamide Scaffold) A->B C Lead Optimization (SAR) - Improve Potency (MIC) - Enhance Metabolic Stability - Reduce Toxicity B->C C->B Iterative Design D In Vitro Profiling - MIC vs. Drug-Resistant Strains - Cytotoxicity (IC50) - Selectivity Index (SI) C->D E ADME/Tox Profiling - Solubility - Microsomal Stability - Pharmacokinetics (PK) in Rodents D->E F In Vivo Efficacy Studies (e.g., Mtb-infected Mouse Model) E->F G Preclinical Candidate Selection F->G

Caption: Preclinical discovery workflow for antitubercular agents.

This workflow highlights the iterative nature of lead optimization, where SAR studies continuously inform the design of new analogues.[2] Promising compounds must demonstrate not only potent in vitro activity but also favorable ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiles before advancing to costly and complex in vivo efficacy models.[2][7][3]

Conclusion and Future Directions

Early-stage research has firmly established indolcarboxamides as a compelling class of antitubercular agents. Lead compounds demonstrate nanomolar potency against Mtb, activity against resistant strains, and a clear mechanism of action through the inhibition of MmpL3.[1][3][5] The extensive SAR data provides a robust foundation for the rational design of next-generation candidates.

Future efforts will likely focus on:

  • Improving Physicochemical Properties: Mitigating the low aqueous solubility associated with highly lipophilic analogues to improve oral bioavailability.[2][7]

  • Broadening Spectrum: Further exploring the pan-mycobacterial activity of these compounds against non-tuberculous mycobacteria (NTM).[5][6]

  • Combination Therapy: Evaluating the synergistic potential of lead indolcarboxamides with existing first- and second-line TB drugs to shorten treatment duration and combat resistance.[3]

The continued development of this scaffold holds significant promise for delivering a novel, potent, and safe therapeutic to the global fight against tuberculosis.

References

In Vitro Activity of NITD-349 Against Mycobacterium tuberculosis H37Rv: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of NITD-349, a potent indolcarboxamide anti-tubercular agent, against the virulent Mycobacterium tuberculosis H37Rv strain. The document details its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its evaluation.

Core Mechanism of Action

This compound is a bactericidal agent that targets the essential mycobacterial membrane protein Large 3 (MmpL3).[1][2][3] MmpL3 is a transporter protein crucial for the biosynthesis of the mycobacterial cell wall, specifically in the export of trehalose monomycolate (TMM), a key precursor to mycolic acids. By inhibiting MmpL3, this compound effectively disrupts cell wall formation.[1] Structural studies have revealed that this compound binds deep within the central transmembrane channel of MmpL3, targeting the proton relay pathway to block the protein's transport activity.[4][5] This direct inhibition of MmpL3 has been confirmed through various in vitro and whole-cell-based approaches.[6]

Below is a diagram illustrating the proposed mechanism of action of this compound.

Caption: Mechanism of this compound inhibition of MmpL3.

Quantitative In Vitro Efficacy

This compound demonstrates potent activity against both drug-sensitive and multidrug-resistant (MDR) strains of M. tuberculosis. The following tables summarize the key quantitative data on its in vitro efficacy.

Table 1: Minimum Inhibitory and Bactericidal Concentrations of this compound against M. tuberculosis H37Rv

ParameterConcentrationReference(s)
MIC₅₀ (Minimum Inhibitory Concentration, 50%)23 nM[2][3][7]
IC₅₀ (Inhibitory Concentration, 50%)56 ± 22 nM[8]
MBC (Minimum Bactericidal Concentration)125 nM[8][9]

Table 2: Activity of this compound against Multidrug-Resistant (MDR) M. tuberculosis

ParameterConcentration RangeReference(s)
MIC (against various MDR strains)0.04 - 0.08 µM[7]
MIC₉₉ (against DS and DR clinical isolates)≤ 0.08 µM[10]

Bactericidal Activity and Kill Kinetics

This compound exhibits both concentration- and time-dependent bactericidal activity against replicating M. tuberculosis in vitro.[7] Kill kinetic analyses have shown a significant 3- to 4-log reduction in colony-forming units (CFU) within three days of treatment.[7] Interestingly, the bactericidal activity of this compound has been observed to be inoculum-dependent, with rapid sterilization of low-density cultures.[8][9]

Furthermore, studies have demonstrated a synergistic interaction between this compound and isoniazid (INH), a frontline anti-TB drug that also targets mycolic acid synthesis.[8][9] This combination not only enhances the rate of killing but also prevents the emergence of resistant mutants.[8][9]

Experimental Protocols

The following sections detail the methodologies used to determine the in vitro activity of this compound against M. tuberculosis H37Rv.

Minimum Inhibitory Concentration (MIC) Determination

A common method for determining the MIC of compounds against M. tuberculosis H37Rv is the broth dilution method, often using a visual readout like the Microplate Alamar Blue Assay (MABA) or by measuring optical density.[11]

Workflow for MIC Determination:

MIC_Workflow start Start prep_culture Prepare M. tuberculosis H37Rv Culture (e.g., in Middlebrook 7H9 broth) start->prep_culture inoculate Inoculate plates with M. tuberculosis H37Rv suspension prep_culture->inoculate prep_plates Prepare 96-well plates with 2-fold serial dilutions of this compound prep_plates->inoculate incubate Incubate at 37°C for 5-7 days inoculate->incubate readout Determine MIC (e.g., using Alamar Blue or visual inspection) incubate->readout end End readout->end

Caption: Workflow for MIC determination.

For determining the MIC₅₀ against H37Rv, a pellet formation method can be utilized, where the MIC is defined as the minimum concentration required to inhibit 50% of bacterial growth after a 5-day incubation period.[7] For MDR strains, the MIC is often defined as the concentration needed to inhibit 99% of growth after 10 days.[7]

Kill Kinetic (Time-Kill) Assay

This assay is performed to evaluate the bactericidal or bacteriostatic effect of a compound over time.

  • Inoculum Preparation : An M. tuberculosis H37Rv culture is grown to the mid-log phase and then diluted to a standardized starting inoculum (e.g., ~1 x 10⁵ to 1 x 10⁷ CFU/mL).[7][8]

  • Drug Exposure : The bacterial suspension is incubated at 37°C in the presence of various concentrations of this compound (typically multiples of the MIC).[7]

  • CFU Enumeration : At specified time points (e.g., 0, 1, 3, 5, 7 days), aliquots are taken from each culture, serially diluted, and plated on solid agar medium (e.g., Middlebrook 7H11).[7][8]

  • Incubation and Counting : The plates are incubated for 3-4 weeks at 37°C, after which the colonies are counted to determine the number of viable bacteria (CFU/mL).[7][8]

Intracellular Activity Assay

The activity of this compound against intramacrophage M. tuberculosis is a critical measure of its potential efficacy.

  • Cell Culture and Infection : A suitable macrophage cell line (e.g., MonoMac-6) is cultured and infected with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI).[12][13]

  • Removal of Extracellular Bacteria : After an incubation period to allow for phagocytosis, extracellular bacteria are removed by washing.[12][13]

  • Compound Treatment : The infected cells are then treated with different concentrations of this compound.[12]

  • Cell Lysis and CFU Enumeration : At desired time points, the macrophages are lysed to release the intracellular bacteria. The lysate is then serially diluted and plated to determine the CFU count.[12]

Logical Flow of In Vitro Evaluation:

Logical_Flow start Compound Synthesis (this compound) mic_assay Primary Screening: MIC Determination vs. H37Rv start->mic_assay mdr_testing Secondary Screening: MIC vs. MDR strains mic_assay->mdr_testing kill_kinetics Bactericidal Activity: Time-Kill Assays mic_assay->kill_kinetics preclinical Further Preclinical Development mdr_testing->preclinical intracellular_assay Intracellular Efficacy: Macrophage Infection Model kill_kinetics->intracellular_assay synergy_studies Combination Studies: (e.g., with Isoniazid) intracellular_assay->synergy_studies synergy_studies->preclinical

Caption: Logical flow of in vitro evaluation.

Conclusion

This compound is a highly potent inhibitor of M. tuberculosis H37Rv in vitro, with activity in the nanomolar range. Its specific targeting of MmpL3, a crucial component of the mycobacterial cell wall synthesis machinery, provides a clear mechanism of action. The compound demonstrates rapid, concentration-dependent bactericidal activity and is also effective against intracellular bacteria and multidrug-resistant strains. The synergistic activity with isoniazid further highlights its potential as a component of future combination therapies for tuberculosis. The detailed protocols provided herein serve as a guide for the continued investigation and development of this compound and other novel anti-tubercular agents.

References

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for NITD-349

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NITD-349 is a potent indolcarboxamide inhibitor of the Mycobacterium tuberculosis (Mtb) membrane protein MmpL3 (Mycobacterial membrane protein Large 3).[1][2][3] MmpL3 is an essential transporter responsible for exporting mycolic acids, in the form of trehalose monomycolate (TMM), to the periplasmic space for the construction of the mycobacterial outer membrane. By inhibiting MmpL3, this compound effectively blocks cell wall biosynthesis, leading to bactericidal activity against both replicating and intramacrophage Mtb.[1] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis.

Mechanism of Action of this compound

This compound targets the proton relay pathway of MmpL3, disrupting the proton motive force required for the translocation of TMM.[2][3][4] This inhibition leads to the accumulation of TMM within the cytoplasm and prevents the formation of the essential mycolic acid layer in the cell wall, ultimately resulting in bacterial death.

NITD349_Mechanism cluster_cell Mycobacterium tuberculosis cluster_membrane Cell Membrane MmpL3 MmpL3 Transporter Mycolic_Acid_Layer Mycolic Acid Layer (Cell Wall) MmpL3->Mycolic_Acid_Layer TMM Export TMM_cyto Trehalose Monomycolate (TMM) (Cytoplasm) TMM_cyto->MmpL3 Transport Cell_Death Bacterial Cell Death Mycolic_Acid_Layer->Cell_Death Disruption leads to NITD349 This compound NITD349->MmpL3 Inhibits Proton_Motive_Force Proton Motive Force Proton_Motive_Force->MmpL3

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the reported MIC values for this compound against various strains of M. tuberculosis.

StrainMIC ValueNotes
M. tuberculosis H37Rv23 nM (MIC₅₀)Potent activity against the virulent reference strain.[1][5]
Multidrug-Resistant (MDR) Mtb0.04 - 0.08 µMActive against various MDR clinical isolates.[1]

Experimental Protocol: MIC Determination by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against M. tuberculosis H37Rv using the broth microdilution method.

Materials:

  • This compound (stock solution in DMSO)

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80

  • Sterile 96-well microplates

  • Dimethyl sulfoxide (DMSO)

  • Incubator (37°C)

  • Plate reader (optional, for OD measurements)

  • Middlebrook 7H11 agar plates (for CFU enumeration)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial two-fold dilutions of this compound in Middlebrook 7H9 broth in a 96-well plate to achieve the desired final concentration range (e.g., from 1 µM to 0.5 nM).

    • Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%, including the drug-free control wells.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8).

    • Adjust the bacterial suspension to a final concentration of approximately 1 x 10⁵ CFU/mL in fresh Middlebrook 7H9 broth.

  • Inoculation and Incubation:

    • Inoculate each well of the 96-well plate containing the this compound dilutions with the prepared bacterial suspension.

    • Include a drug-free control (bacteria and DMSO) and a sterility control (broth only).

    • Seal the plates and incubate at 37°C for 5 to 7 days.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that inhibits visible growth of M. tuberculosis.

    • Visual inspection can be used to determine the MIC.

    • Alternatively, for a more quantitative assessment (MIC₅₀), a growth indicator like Resazurin can be added, or the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader. The MIC₅₀ is the concentration that inhibits 50% of the bacterial growth compared to the drug-free control.[1]

Confirmation by Colony Forming Unit (CFU) Enumeration:

To confirm the bactericidal activity, an aliquot from each well can be plated on Middlebrook 7H11 agar.

  • After the incubation period, take an aliquot from the wells with this compound concentrations at and above the determined MIC.

  • Perform serial dilutions of the aliquots in fresh broth.

  • Plate the dilutions onto Middlebrook 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Enumerate the CFUs to determine the reduction in viable bacteria at different this compound concentrations. A 3- to 4-log reduction in CFU is indicative of bactericidal activity.[1]

Experimental Workflow

The following diagram illustrates the workflow for the this compound MIC assay.

MIC_Workflow cluster_prep Preparation cluster_analysis Analysis NITD_prep Prepare this compound Serial Dilutions in 96-well plate Inoculate Inoculate 96-well plate with M. tuberculosis suspension NITD_prep->Inoculate Inoculum_prep Prepare M. tuberculosis Inoculum (~1x10^5 CFU/mL) Inoculum_prep->Inoculate Incubate Incubate at 37°C for 5-7 days Inoculate->Incubate Visual_MIC Determine MIC by Visual Inspection (No visible growth) Incubate->Visual_MIC CFU_count Confirm with CFU Enumeration on 7H11 Agar Incubate->CFU_count Optional Confirmation Result MIC Value Determined Visual_MIC->Result CFU_count->Result

Figure 2: Workflow for this compound MIC assay.

Notes and Considerations

  • The bactericidal activity of this compound can be inoculum-dependent.[6][7] Higher initial bacterial densities may require higher concentrations of the compound for effective killing.

  • This compound has shown synergistic effects when combined with isoniazid (INH), another anti-tubercular agent that targets mycolic acid synthesis.[6][7][8] Combination studies may be relevant for further investigation.

  • For multidrug-resistant strains, a pellet formation method has been mentioned as an alternative for determining the MIC.[1] This may involve assessing the formation of a bacterial pellet at the bottom of the tube or well as an indicator of growth.

  • It is crucial to adhere to appropriate biosafety level (BSL-3) practices when working with Mycobacterium tuberculosis.

  • All experiments should be performed in triplicate to ensure reproducibility.

References

Application Notes and Protocols for In Vitro Kill Kinetics of NITD-349 Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro bactericidal activity of NITD-349 against Mycobacterium tuberculosis (M. tuberculosis) using a time-kill kinetics assay.

Introduction

This compound is a potent indolcarboxamide inhibitor of the Mycobacterium tuberculosis mycolic acid transporter, MmpL3 (Mycobacterial membrane protein Large 3).[1][2][3] MmpL3 is essential for the transport of trehalose monomycolate, a key precursor for the mycobacterial cell wall, making it a prime target for novel anti-tubercular agents.[1][2][3] this compound has demonstrated significant bactericidal activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis.[1] This document outlines the materials, methods, and data interpretation for determining the kill kinetics of this compound in vitro.

Principle of the Assay

A time-kill kinetics assay, also known as a time-kill curve, is a method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This is achieved by exposing a standardized inoculum of bacteria to a specific concentration of the drug and measuring the number of viable bacteria, typically as colony-forming units (CFU), at various time points. The resulting data provides insights into the rate and extent of bacterial killing.

Key Experimental Parameters

The bactericidal activity of this compound has been shown to be dependent on the initial inoculum size.[4][5][6] Therefore, careful control and documentation of the starting bacterial density are critical for reproducible results.

Data Summary

The following tables summarize the reported in vitro activity of this compound against M. tuberculosis H37Rv.

Table 1: Minimum Inhibitory and Bactericidal Concentrations of this compound against M. tuberculosis H37Rv

ParameterConcentrationReference
MIC₅₀ (Minimum Inhibitory Concentration, 50%)23 nM (approximately 0.023 µM)[7][8]
IC₅₀ (Inhibitory Concentration, 50%)56 ± 22 nM[5]
MBC (Minimum Bactericidal Concentration)63 - 125 nM[4][5][9]

Note: The MIC is defined as the minimum concentration of the drug required to inhibit 50% of H37Rv growth after 5 days of incubation. The MBC is defined as the lowest concentration that results in a 3-log₁₀ reduction in CFU within a specified time (e.g., 14-21 days).[4][5][7]

Table 2: Time-Dependent Killing of M. tuberculosis H37Rv by this compound

Treatment ConcentrationTime PointLog₁₀ CFU ReductionReference
>0.2 µM3 days3 - 4[7]
125 nM7 daysComplete sterilization[4][5][6]
63 nM14 daysComplete sterilization[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for the in vitro kill kinetics assay.

NITD349_Mechanism_of_Action cluster_cell_wall M. tuberculosis Cell Wall Synthesis cluster_outcome Outcome Mycolic_Acid_Precursor Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter Mycolic_Acid_Precursor->MmpL3 Transport across inner membrane Cell_Wall_Assembly Mycolic Acid Layer Assembly MmpL3->Cell_Wall_Assembly Export of TMM Disrupted_Cell_Wall Disrupted Cell Wall Synthesis MmpL3->Disrupted_Cell_Wall Viable_Cell Viable_Cell Cell_Wall_Assembly->Viable_Cell Maintains cell wall integrity NITD349 This compound NITD349->MmpL3 Inhibits transport Bacterial_Death Bactericidal Effect Disrupted_Cell_Wall->Bacterial_Death

Caption: Mechanism of action of this compound targeting MmpL3.

Kill_Kinetics_Workflow prep_culture 1. Prepare M. tuberculosis H37Rv Culture (Mid-log phase) inoculation 3. Inoculate Culture with this compound (and DMSO control) prep_culture->inoculation prep_drug 2. Prepare this compound Stock Solution (in DMSO) prep_drug->inoculation incubation 4. Incubate at 37°C inoculation->incubation sampling 5. Sample at Multiple Time Points (e.g., Day 0, 1, 3, 7, 14, 21) incubation->sampling serial_dilution 6. Perform Serial Dilutions sampling->serial_dilution plating 7. Plate on Middlebrook 7H10 Agar serial_dilution->plating incubation_plates 8. Incubate Plates at 37°C (3-4 weeks) plating->incubation_plates cfu_counting 9. Count Colony-Forming Units (CFU) incubation_plates->cfu_counting analysis 10. Plot Log₁₀ CFU/mL vs. Time cfu_counting->analysis

Caption: Experimental workflow for the in vitro kill kinetics assay.

Detailed Experimental Protocol

This protocol is based on established methods for determining the time-kill kinetics of anti-tubercular compounds.[4][5][6][10][11]

Materials
  • Mycobacterium tuberculosis H37Rv

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Middlebrook 7H10 agar supplemented with 10% OADC

  • Sterile culture tubes or flasks

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Incubator (37°C)

  • Spectrophotometer

  • Vortex mixer

  • Biosafety cabinet (BSL-3)

Procedure
  • Preparation of M. tuberculosis Inoculum:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth at 37°C to mid-log phase (OD₆₀₀ of 0.4-0.8).

    • Adjust the culture to the desired starting inoculum density (e.g., OD₆₀₀ of 0.001 to 0.1, corresponding to approximately 10⁵ to 10⁷ CFU/mL).[4][5][6] The inoculum size should be kept consistent across experiments.

  • Preparation of this compound:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[4][5]

    • Prepare serial dilutions of this compound in Middlebrook 7H9 broth to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all cultures, including the vehicle control, is consistent and low (e.g., 1%).[4][5]

  • Assay Setup:

    • In a biosafety cabinet, add the prepared M. tuberculosis inoculum to tubes or flasks containing the different concentrations of this compound.

    • Include a "no drug" control (vehicle control) containing the same final concentration of DMSO.

    • Include a "Day 0" control to determine the initial CFU count.

  • Incubation and Sampling:

    • Incubate the cultures at 37°C.

    • At predetermined time points (e.g., Day 0, 1, 3, 7, 14, 21), remove an aliquot from each culture for CFU enumeration.

  • CFU Enumeration:

    • Perform ten-fold serial dilutions of each aliquot in fresh Middlebrook 7H9 broth or a suitable buffer.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto Middlebrook 7H10 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks, or until colonies are clearly visible.[4][5][6]

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

Data Analysis
  • Convert the CFU/mL values to log₁₀ CFU/mL.

  • Plot the mean log₁₀ CFU/mL (from replicate experiments) against time for each this compound concentration and the control.

  • Determine the log₁₀ reduction in CFU at each time point compared to the Day 0 count.

  • A compound is generally considered bactericidal if it produces a ≥ 3-log₁₀ reduction (99.9% kill) in CFU/mL.

Combination Studies

This compound has been studied in combination with isoniazid (INH), a frontline anti-tubercular drug that also targets mycolic acid synthesis.[4][5] The combination has been shown to have an increased kill rate and prevent the emergence of resistant mutants.[4][5] The protocol described above can be adapted for combination studies by adding the second compound at a fixed concentration to the experimental setup.

Safety Precautions

All work with live M. tuberculosis must be performed in a BSL-3 laboratory by trained personnel following appropriate safety protocols. All materials and waste should be decontaminated according to institutional guidelines.

References

Application Notes and Protocols for Using NITD-349 in a Macrophage Infection Model of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NITD-349 is a potent and bactericidal indolcarboxamide that targets the Mycobacterium tuberculosis (Mtb) MmpL3 protein.[1] MmpL3 is an essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the mycobacterial cell wall biosynthesis. By inhibiting MmpL3, this compound effectively disrupts cell wall formation, leading to bacterial death. Notably, this compound demonstrates activity against both drug-sensitive and multidrug-resistant (MDR) strains of Mtb and is effective against bacteria residing within macrophages.[1][2] These characteristics make this compound a promising candidate for further investigation in preclinical and clinical settings.

These application notes provide detailed protocols for utilizing this compound in a macrophage infection model of tuberculosis, a critical in vitro system that mimics the intracellular niche of Mtb during human infection.

Mechanism of Action of this compound

This compound inhibits the MmpL3 transporter, which is a member of the Resistance-Nodulation-Division (RND) superfamily. MmpL3 functions as a proton-motive force (PMF) dependent antiporter, coupling the export of TMM from the cytoplasm to the periplasm with the import of protons. This process is vital for the synthesis of mycolic acids, which are essential components of the unique and protective mycobacterial cell wall.

Structural studies have revealed that this compound binds deep within the transmembrane domain of MmpL3. This binding obstructs the proton relay pathway, a network of critical amino acid residues (including Asp-Tyr pairs) that facilitates proton translocation. By blocking this proton channel, this compound effectively shuts down the energy source for TMM transport, leading to the accumulation of TMM in the cytoplasm and the cessation of cell wall biosynthesis, ultimately resulting in bacterial cell death.

cluster_membrane Inner Membrane cluster_proton_channel Proton Relay Network MmpL3 MmpL3 Transporter TMM_peri TMM MmpL3->TMM_peri Translocation Proton_In H+ Proton_In->MmpL3 Proton Import Proton_Out H+ Periplasm Periplasm Cytoplasm Cytoplasm TMM_cyto Trehalose Monomycolate (TMM) TMM_cyto->MmpL3 Binding to MmpL3 NITD349 This compound NITD349->MmpL3 Inhibition

Mechanism of this compound Action

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis

ParameterValueMtb StrainReference
MIC₅₀ 23 nMH37Rv[1][3]
MIC Range (MDR-TB) 0.04 - 0.08 µMClinical Isolates[1][2]

Table 2: Intracellular Activity and Cytotoxicity of this compound

ParameterCell LineValueReference
Intracellular Activity MacrophagesActive against intramacrophage Mtb[1][2]
EC₅₀ (Intracellular) THP-1 / RAW 264.7Not explicitly reported in reviewed literature. Recommend empirical determination.
CC₅₀ (Cytotoxicity) THP-1Not explicitly reported in reviewed literature. Reported to have a selectivity index of >1000.[4]
CC₅₀ (Cytotoxicity) RAW 264.7Not explicitly reported in reviewed literature.

Note: While specific EC₅₀ and CC₅₀ values for this compound in macrophage models were not found in the reviewed literature, the high selectivity index suggests low cytotoxicity at effective concentrations. It is recommended to determine these values experimentally using the protocols provided below.

Experimental Protocols

Protocol 1: Determination of Intracellular Activity of this compound in a THP-1 Macrophage Infection Model

This protocol describes a method to assess the efficacy of this compound against M. tuberculosis residing within THP-1 human monocytic cells.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Phorbol 12-myristate 13-acetate (PMA)

  • Mycobacterium tuberculosis H37Rv (or other strain of interest)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom white plates

  • Sterile PBS

  • Luciferase-based bacterial viability reagent (e.g., BacTiter-Glo™) or materials for Colony Forming Unit (CFU) enumeration (7H10 agar plates)

  • Luminometer or plate reader

Procedure:

  • THP-1 Cell Culture and Differentiation:

    • Maintain THP-1 monocytes in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

    • Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of RPMI-1640 with 10% FBS.

    • Differentiate monocytes into macrophage-like cells by adding PMA to a final concentration of 20-50 ng/mL.

    • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator. After incubation, wash the cells gently with pre-warmed PBS to remove non-adherent cells and replace with fresh, PMA-free medium.

  • Preparation of M. tuberculosis Inoculum:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8).

    • Pellet the bacteria by centrifugation and wash twice with sterile PBS.

    • Resuspend the bacterial pellet in RPMI-1640 medium without antibiotics.

    • Disperse bacterial clumps by passing the suspension through a 27-gauge needle several times or by brief sonication.

  • Macrophage Infection:

    • Remove the medium from the differentiated THP-1 cells.

    • Infect the macrophages with the prepared M. tuberculosis suspension at a Multiplicity of Infection (MOI) of 1-10 bacteria per macrophage.

    • Incubate for 4 hours at 37°C in a 5% CO₂ incubator to allow for phagocytosis.

    • After the incubation, aspirate the inoculum and wash the cells three times with pre-warmed PBS to remove extracellular bacteria.

    • Add 100 µL of fresh RPMI-1640 with 10% FBS to each well.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in RPMI-1640 with 10% FBS. It is recommended to test a concentration range that brackets the in vitro MIC₅₀ (e.g., 0.01 to 10 µM).

    • Add the diluted this compound to the infected macrophages. Include a vehicle control (DMSO) and a positive control (e.g., rifampicin).

    • Incubate the plates for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Assessment of Intracellular Bacterial Viability:

    • Luminescence-based Assay:

      • Lyse the macrophages according to the manufacturer's protocol for the luciferase reagent.

      • Add the luciferase reagent and measure luminescence using a luminometer.

      • Calculate the percentage of bacterial growth inhibition relative to the vehicle control.

    • CFU Enumeration:

      • Lyse the macrophages with 0.1% saponin or Triton X-100 in sterile water for 10 minutes.

      • Perform serial dilutions of the cell lysates in 7H9 broth.

      • Plate the dilutions on 7H10 agar plates and incubate at 37°C for 3-4 weeks.

      • Count the colonies to determine the number of viable intracellular bacteria.

Data Analysis:

  • Plot the percentage of inhibition or log₁₀ CFU reduction against the concentration of this compound.

  • Determine the EC₅₀ (the concentration that inhibits 50% of intracellular bacterial growth) using a non-linear regression analysis.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed & Differentiate THP-1 Cells with PMA C Infect Macrophages (MOI 1-10) A->C B Prepare M. tuberculosis Inoculum B->C D Wash to Remove Extracellular Bacteria C->D E Add Serial Dilutions of this compound D->E F Incubate for 3-5 Days E->F G Lyse Macrophages F->G H Assess Bacterial Viability (Luminescence or CFU) G->H I Determine EC50 H->I

Intracellular Activity Assay Workflow
Protocol 2: Cytotoxicity Assay of this compound on Macrophages

This protocol details a method to evaluate the cytotoxicity of this compound on THP-1 or RAW 264.7 macrophage cell lines using a resazurin-based assay.

Materials:

  • THP-1 or RAW 264.7 cells

  • Appropriate culture medium (RPMI-1640 for THP-1, DMEM for RAW 264.7) with 10% FBS

  • PMA (for THP-1 differentiation)

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., AlamarBlue™)

  • Lysis buffer (e.g., 1% Triton X-100) as a positive control for cytotoxicity

  • Fluorescence plate reader

Procedure:

  • Cell Seeding and Differentiation (for THP-1):

    • Seed THP-1 or RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

    • For THP-1 cells, differentiate with PMA as described in Protocol 1. For RAW 264.7 cells, allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate culture medium. Use the same concentration range as in the intracellular activity assay.

    • Remove the medium from the cells and add the diluted this compound.

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (lysis buffer).

    • Incubate for the same duration as the infection assay (e.g., 3-5 days) at 37°C in a 5% CO₂ incubator.

  • Resazurin Assay:

    • Add resazurin solution to each well to a final concentration of 10% (v/v).

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the concentration of this compound.

  • Determine the CC₅₀ (the concentration that reduces cell viability by 50%) using a non-linear regression analysis.

A Seed and Differentiate Macrophages B Add Serial Dilutions of this compound A->B C Incubate for 3-5 Days B->C D Add Resazurin Reagent C->D E Incubate and Measure Fluorescence D->E F Determine CC50 E->F

Cytotoxicity Assay Workflow

Conclusion

This compound is a highly promising anti-tuberculosis compound with a well-defined mechanism of action and potent bactericidal activity. The provided protocols offer a robust framework for researchers to evaluate the intracellular efficacy and cytotoxicity of this compound in a physiologically relevant macrophage infection model. These assays are essential for the continued development of this compound and other novel anti-TB drug candidates.

References

Application Notes and Protocols for NITD-349 Administration in a Mouse Model of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of NITD-349, a potent inhibitor of Mycobacterium tuberculosis (Mtb), in a murine model of tuberculosis. The information is intended to guide researchers in designing and executing in vivo efficacy studies.

Introduction

This compound is a promising anti-tubercular agent belonging to the indolcarboxamide class of compounds. It exhibits potent bactericidal activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis. The primary mechanism of action of this compound is the inhibition of the Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter responsible for exporting trehalose monomycolate (TMM), an essential precursor for the mycobacterial cell wall.[1][2][3][4] By disrupting the proton motive force utilized by MmpL3, this compound effectively blocks cell wall biosynthesis, leading to bacterial cell death.[2][3]

Quantitative Efficacy Data

The in vivo efficacy of this compound has been evaluated in both acute and chronic mouse models of tuberculosis. The following tables summarize the key quantitative data from these studies, demonstrating the dose-dependent reduction in bacterial burden in the lungs of infected mice.

Table 1: Efficacy of this compound in an Acute Tuberculosis Mouse Model

Treatment GroupDosage (mg/kg, oral, daily)Treatment DurationMean Log10 CFU Reduction in Lungs (compared to untreated control)
This compound12.54 weeks0.9[1][5]
This compound504 weeks3.4[1][5]

Table 2: Efficacy of this compound in a Chronic (Established) Tuberculosis Mouse Model

Treatment GroupDosage (mg/kg, oral, daily)Treatment DurationMean Log10 CFU Reduction in Lungs
This compound1002 weeks1.10[1]
Rifampicin (control)102 weeks1.29[1]
Ethambutol (control)1002 weeks0.75[1]
This compound1004 weeks2.38[5]

Signaling Pathway and Mechanism of Action

This compound targets and inhibits the function of MmpL3, a transmembrane protein essential for the biosynthesis of the mycobacterial cell wall. The following diagram illustrates the mechanism of action.

Experimental_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Infection Aerosol Infection of Mice with M. tuberculosis H37Rv Confirmation Confirmation of Bacterial Load (24h post-infection) Infection->Confirmation Treatment_Start Initiation of Treatment (e.g., 1 or 4 weeks post-infection) Confirmation->Treatment_Start Daily_Dosing Daily Oral Administration of this compound or Vehicle Control Treatment_Start->Daily_Dosing Euthanasia Euthanasia of Mice at Pre-determined Time Points Daily_Dosing->Euthanasia CFU_Assay Enumeration of Bacterial Load in Lungs (CFU Assay) Euthanasia->CFU_Assay Data_Analysis Data Analysis and Comparison of Treatment Groups CFU_Assay->Data_Analysis

References

MmpL3 Inhibition Assay Using NITD-349: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis and other mycobacterial species. It plays a crucial role in the biosynthesis of the unique and protective mycobacterial cell wall by translocating trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane. The essential nature of MmpL3 makes it a prime target for the development of novel anti-tuberculosis drugs. NITD-349 is a potent inhibitor of MmpL3, demonstrating significant bactericidal activity against M. tuberculosis. This document provides detailed application notes and protocols for assessing the inhibitory activity of this compound against MmpL3.

Mechanism of MmpL3 and Inhibition by this compound

MmpL3 functions as a proton-motive force (PMF)-dependent antiporter, coupling the influx of protons to the efflux of TMM from the cytoplasm to the periplasm. This transport is a critical step in the pathway that supplies mycolic acids for the formation of trehalose dimycolate (TDM) and the mycolyl-arabinogalactan-peptidoglycan complex, which are essential components of the mycobacterial outer membrane.

This compound exerts its inhibitory effect by binding deep within the central transmembrane channel of MmpL3. This binding physically obstructs the proton relay pathway, a series of critical amino acid residues including Asp645, which is essential for the proton translocation that drives the transport of TMM. By blocking this proton channel, this compound effectively shuts down the transport of TMM, leading to its accumulation in the cytoplasm and a depletion of mycolic acids in the cell wall, ultimately resulting in bacterial cell death.[1][2]

Mechanism of MmpL3 Inhibition by this compound

MmpL3 MmpL3 Transporter TMM_peri TMM MmpL3->TMM_peri Transports ProtonChannel Proton Channel Proton_cyto H+ ProtonChannel->Proton_cyto Translocates TMM_BindingSite TMM Binding Site TMM_cyto Trehalose Monomycolate (TMM) TMM_cyto->MmpL3 Binds Proton_peri H+ Proton_peri->ProtonChannel Enters NITD349 This compound NITD349->ProtonChannel Blocks

Caption: Inhibition of MmpL3-mediated TMM transport by this compound.

Quantitative Data for this compound

The following table summarizes key quantitative metrics for the activity of this compound against MmpL3 and M. tuberculosis.

ParameterValueSpeciesReference
MIC50 23 nMM. tuberculosis H37Rv[3]
MIC 0.05 µMM. tuberculosis[4]
Kd 0.05 µMPurified MmpL3[5]

Experimental Protocols

Whole-Cell [14C]-Acetate Radiolabeling and Lipid Analysis

This assay assesses the inhibition of MmpL3 by monitoring the accumulation of its substrate, TMM, and the corresponding decrease in TDM in whole mycobacterial cells.

Workflow for Radiolabeling Assay

start Start: Mycobacterial Culture add_inhibitor Add this compound and [14C]-Acetate start->add_inhibitor incubate Incubate (3-24h) add_inhibitor->incubate harvest Harvest Cells incubate->harvest extract_lipids Lipid Extraction (Chloroform:Methanol) harvest->extract_lipids tlc Thin Layer Chromatography (TLC) extract_lipids->tlc analyze Phosphorimaging and Quantification tlc->analyze end End: Assess TMM/TDM Ratio analyze->end

Caption: Workflow of the whole-cell radiolabeling assay for MmpL3 inhibition.

Materials:

  • Mycobacterium species (e.g., M. tuberculosis H37Rv or M. smegmatis)

  • 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase) and Tween 80

  • This compound stock solution in DMSO

  • [1,2-14C]-acetic acid (specific activity ~50-60 mCi/mmol)

  • Chloroform

  • Methanol

  • Silica gel TLC plates

  • TLC developing chamber

  • Phosphorimager system

Protocol:

  • Culture Preparation: Grow mycobacterial cultures in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

  • Inhibitor Treatment and Radiolabeling:

    • Aliquot the culture into sterile tubes.

    • Add this compound to the desired final concentrations (a concentration range bracketing the MIC is recommended). Include a DMSO-only vehicle control.

    • Add [1,2-14C]-acetic acid to a final concentration of 0.5-1.0 µCi/mL.

    • Incubate the cultures with shaking at 37°C. Incubation times may vary: 3 hours for M. smegmatis or 24 hours for M. tuberculosis.[6]

  • Cell Harvesting and Lipid Extraction:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with phosphate-buffered saline (PBS).

    • Extract total lipids by adding a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet. Vortex vigorously and incubate with shaking overnight.

    • Centrifuge to pellet the cell debris. Collect the supernatant containing the lipid extract.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Thin Layer Chromatography (TLC):

    • Resuspend the dried lipid extract in a small volume of chloroform.

    • Spot equal amounts of the lipid extracts (normalized by the initial culture OD or total radioactivity) onto a silica gel TLC plate.

    • Develop the TLC plate in a chamber pre-saturated with a solvent system suitable for separating TMM and TDM. A common solvent system is chloroform:methanol:water (20:4:0.5, v/v/v).[7]

  • Analysis:

    • Dry the TLC plate and expose it to a phosphor screen.

    • Image the screen using a phosphorimager.

    • Quantify the radioactivity of the spots corresponding to TMM and TDM using densitometry software.

    • Calculate the ratio of TMM to TDM for each treatment condition. Inhibition of MmpL3 will result in an increase in the TMM/TDM ratio compared to the vehicle control.

Flow Cytometry-Based Competition Binding Assay

This assay measures the ability of this compound to compete with a fluorescently labeled probe for binding to MmpL3 in whole mycobacterial cells.

Materials:

  • Mycobacterium smegmatis strain overexpressing MmpL3 (e.g., MsmegΔmmpL3/pMVGH1-mmpL3tb)

  • 7H9 broth with appropriate supplements and antibiotics

  • Fluorescent MmpL3 binding probe (e.g., "North 114")

  • This compound stock solution in DMSO

  • PBS with 0.05% Tween 80 (PBST)

  • Flow cytometer

Protocol:

  • Culture Preparation: Grow the M. smegmatis MmpL3 overexpression strain to mid-log phase.

  • Competition Binding:

    • Harvest the cells by centrifugation and wash twice with PBST.

    • Resuspend the cells in fresh 7H9 broth.

    • In a 96-well plate, co-incubate the cells with a fixed concentration of the fluorescent probe (e.g., 2 µM of "North 114") and serial dilutions of this compound. Include a control with the probe only and an unstained control.

    • Incubate for 1 hour at 37°C with shaking.

  • Cell Preparation for Flow Cytometry:

    • Wash the cells twice with PBST to remove unbound probe and inhibitor.

    • Resuspend the cells in PBST.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Gate on the mycobacterial population based on forward and side scatter.

    • Measure the mean fluorescence intensity (MFI) of the gated population for each sample.

  • Data Analysis:

    • Calculate the percentage of probe displacement for each concentration of this compound relative to the MFI of the probe-only control.

    • Plot the percentage of displacement against the concentration of this compound to determine the IC50 value.

In Vitro MmpL3 Inhibition Assay using Purified Protein

This assay directly measures the interaction of this compound with purified MmpL3 protein.

Protocol for MmpL3 Purification (Abbreviated):

  • Expression: Overexpress His-tagged MmpL3 in an appropriate host, such as E. coli or M. smegmatis.

  • Membrane Preparation: Lyse the cells and isolate the membrane fraction by ultracentrifugation.

  • Solubilization: Solubilize the membrane proteins using a suitable detergent (e.g., DDM).

  • Affinity Chromatography: Purify the His-tagged MmpL3 using a Ni-NTA affinity column.

  • Size-Exclusion Chromatography: Further purify and buffer-exchange the MmpL3 protein using a size-exclusion column.

Assay Method (e.g., Microscale Thermophoresis - MST):

  • Labeling (if required): Fluorescently label the purified MmpL3 protein according to the MST instrument manufacturer's instructions.

  • Sample Preparation: Prepare a series of dilutions of this compound in a suitable buffer containing a constant concentration of the labeled MmpL3.

  • MST Measurement: Load the samples into MST capillaries and perform the measurement.

  • Data Analysis: Analyze the change in thermophoresis as a function of the this compound concentration to determine the dissociation constant (Kd).

Conclusion

The protocols described provide robust methods for evaluating the inhibition of MmpL3 by compounds such as this compound. The whole-cell radiolabeling assay offers a direct readout of the functional consequences of MmpL3 inhibition on lipid metabolism. The flow cytometry-based competition binding assay provides a higher-throughput method to assess direct binding to the transporter in a cellular context. Finally, in vitro assays with purified protein allow for the precise determination of binding affinities. Together, these assays are valuable tools for the characterization of MmpL3 inhibitors and their development as potential anti-tuberculosis therapeutics.

References

Application Notes and Protocols: Lipid Profiling of M. tuberculosis Treated with NITD-349

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NITD-349 is a potent inhibitor of Mycobacterium tuberculosis (Mtb), targeting the essential mycolic acid transporter, Mycobacterial Membrane Protein Large 3 (MmpL3).[1][2] MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a key precursor of mycolic acids, from the cytoplasm to the periplasmic space.[3] Inhibition of MmpL3 disrupts the mycolic acid biosynthesis pathway, a critical process for the formation of the unique and impermeable mycobacterial cell wall. This disruption of the cell wall integrity ultimately leads to bacterial death.[1] Understanding the precise impact of this compound on the lipid profile of Mtb is crucial for elucidating its mechanism of action and for the development of novel anti-tubercular agents.

These application notes provide a summary of the expected changes in the lipid profile of M. tuberculosis following treatment with this compound, based on its known mechanism of action. Detailed protocols for performing lipidomic analysis on Mtb are also provided to facilitate further research in this area.

Mechanism of Action of this compound

This compound, an indole-2-carboxamide, directly binds to and inhibits the function of the MmpL3 transporter.[3] MmpL3 acts as a flippase, transporting TMM across the inner membrane of M. tuberculosis. Once in the periplasm, TMM is a substrate for the antigen 85 complex (Ag85A, B, and C), which transfers the mycolic acid from TMM to arabinogalactan to form mycolyl-arabinogalactan-peptidoglycan or to another TMM molecule to form trehalose dimycolate (TDM), also known as cord factor. By blocking MmpL3, this compound prevents the export of TMM, leading to its accumulation in the cytoplasm and a subsequent reduction in the biosynthesis of TDM and other mycolated cell wall components.[3][4]

NITD349_Mechanism cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm TMM Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter TMM->MmpL3 Transport MycolicAcid_Synthesis Mycolic Acid Biosynthesis MycolicAcid_Synthesis->TMM TMM_periplasm TMM MmpL3->TMM_periplasm NITD349 This compound NITD349->MmpL3 Ag85 Antigen 85 Complex TMM_periplasm->Ag85 TDM Trehalose Dimycolate (TDM) Mycolated_Products Mycolated Cell Wall Components Ag85->TDM Ag85->Mycolated_Products

Caption: Mechanism of this compound inhibition of MmpL3.

Expected Changes in M. tuberculosis Lipid Profile

Treatment of M. tuberculosis with this compound is expected to cause significant and specific alterations in the lipid profile. Based on its mechanism as an MmpL3 inhibitor, the following quantitative changes are anticipated:

Lipid ClassExpected Change upon this compound TreatmentRationale
Trehalose Monomycolate (TMM) Significant IncreaseInhibition of MmpL3-mediated transport leads to cytoplasmic accumulation.[3][4]
Trehalose Dimycolate (TDM) Significant DecreaseReduced availability of TMM in the periplasm limits its synthesis by the Antigen 85 complex.[4]
Mycolic Acids DecreaseDisruption of the mycolic acid biosynthesis pathway downstream of TMM transport.
Other Mycolated Glycolipids DecreaseReduced availability of mycolic acid precursors for the synthesis of other cell wall components.
Phospholipids Minimal to no direct changeThis compound specifically targets mycolic acid transport; however, secondary effects on membrane composition may occur.
Triacylglycerols (TAGs) Minimal to no direct changeNot directly involved in the MmpL3-dependent pathway.

Experimental Protocols

Culturing and Treatment of M. tuberculosis

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound (stock solution in DMSO)

  • Dimethyl sulfoxide (DMSO) as a vehicle control

  • Incubator at 37°C with shaking

Protocol:

  • Inoculate M. tuberculosis H37Rv into Middlebrook 7H9 broth.

  • Grow the culture to mid-log phase (OD600 of 0.4-0.6) at 37°C with shaking.

  • Dilute the culture to an OD600 of 0.1 in fresh media.

  • Add this compound to the experimental cultures at the desired concentration (e.g., 10x MIC). Add an equivalent volume of DMSO to the control cultures.

  • Incubate the cultures for a defined period (e.g., 24 hours) at 37°C with shaking.

  • Harvest the bacterial cells by centrifugation at 4000 x g for 10 minutes.

  • Wash the cell pellet with phosphate-buffered saline (PBS) and store at -80°C until lipid extraction.

Lipid Extraction from M. tuberculosis

Materials:

  • Bacterial cell pellet

  • Chloroform

  • Methanol

  • 0.3% NaCl solution

  • Glass beads (optional, for cell disruption)

  • Sonicator or bead beater

  • Centrifuge

Protocol (Modified Bligh-Dyer Extraction):

  • Resuspend the bacterial cell pellet in a mixture of chloroform:methanol (1:2, v/v).

  • Disrupt the cells by sonication or bead beating to ensure efficient extraction.

  • Add chloroform and 0.3% NaCl solution to achieve a final ratio of chloroform:methanol:aqueous phase of 2:2:1.8.

  • Vortex the mixture vigorously and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the total lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipids in a suitable solvent (e.g., chloroform:methanol 2:1) for analysis.

Lipid Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Materials:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

  • C18 reversed-phase chromatography column

  • Mobile phase solvents (e.g., water, acetonitrile, isopropanol with additives like formic acid or ammonium acetate)

Protocol:

  • Inject the resuspended lipid extract onto the C18 column.

  • Perform a chromatographic separation using a gradient of mobile phase solvents to resolve different lipid classes.

  • Analyze the eluting lipids using the mass spectrometer in both positive and negative ion modes to detect a wide range of lipid species.

  • Acquire high-resolution mass spectra to determine the accurate mass of the lipid ions.

  • Perform tandem mass spectrometry (MS/MS) on selected ions to obtain structural information and confirm lipid identity.

  • Process the acquired data using lipidomics software for peak picking, alignment, and identification against a lipid database.

  • Perform quantitative analysis by comparing the peak areas of identified lipids between the this compound-treated and control samples.

Lipid_Profiling_Workflow Culture 1. M. tuberculosis Culture (Mid-log phase) Treatment 2. Treatment (this compound vs. DMSO control) Culture->Treatment Harvest 3. Cell Harvesting (Centrifugation) Treatment->Harvest Extraction 4. Lipid Extraction (Bligh-Dyer) Harvest->Extraction Analysis 5. LC-MS/MS Analysis (C18 column, High-res MS) Extraction->Analysis DataProcessing 6. Data Processing (Peak picking, Identification) Analysis->DataProcessing Quantification 7. Quantitative Analysis (Comparison of peak areas) DataProcessing->Quantification Interpretation 8. Biological Interpretation Quantification->Interpretation

Caption: Experimental workflow for lipid profiling.

Data Interpretation and Expected Outcomes

The primary and most significant finding from a lipidomics analysis of this compound-treated M. tuberculosis will be the marked accumulation of TMM and a corresponding decrease in TDM. This result serves as a direct confirmation of the on-target activity of this compound. Further analysis may reveal downstream effects on the broader mycolic acid profile and other related lipids. These data are invaluable for:

  • Mechanism of Action Studies: Confirming the molecular target and pathway of novel anti-tubercular compounds.

  • Drug Development: Providing a quantitative measure of target engagement and informing structure-activity relationship studies.

  • Biomarker Discovery: Identifying potential lipid biomarkers of drug efficacy or bacterial response to treatment.

By following the protocols outlined in these application notes, researchers can effectively investigate the impact of this compound and other potential MmpL3 inhibitors on the lipid metabolism of M. tuberculosis, contributing to the advancement of tuberculosis research and drug discovery.

References

Troubleshooting & Optimization

NITD-349 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NITD-349. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of the Mycobacterium tuberculosis (Mtb) protein Mycobacterial membrane protein Large 3 (MmpL3).[1][2][3][4] MmpL3 is an essential transporter protein responsible for exporting trehalose monomycolate (TMM), a key precursor for the mycobacterial cell wall, across the inner membrane. By inhibiting MmpL3, this compound blocks the biosynthesis of the mycomembrane, leading to bacterial cell death.[3][4]

Q2: I am observing precipitation of this compound in my aqueous assay buffer. What is the recommended solvent for this compound?

A2: this compound has very poor solubility in aqueous solutions. The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with a reported solubility of ≥ 310 mg/mL (1011.91 mM).[1] For your aqueous assays, it is advisable to first prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of DMSO in your assay is low (typically <1%) to avoid solvent effects on your experiment.

Q3: What are some general strategies to improve the solubility of this compound in my aqueous experimental setup?

A3: For indole-based compounds like this compound, which are often poorly water-soluble, several strategies can be employed to enhance aqueous solubility:

  • Use of Co-solvents: Prepare a stock solution in 100% DMSO and dilute it into your aqueous buffer. This is the most common and recommended method.

  • pH Adjustment: The solubility of indole-containing compounds can be influenced by pH.[5][6][7][8] Indoles can be protonated under strongly acidic conditions, which may alter their solubility.[5] However, the stability of the compound at different pH values should be considered.

  • Use of Solubilizing Agents: Cyclodextrins can encapsulate hydrophobic molecules like this compound, increasing their apparent solubility in aqueous solutions.[9][10][11][12][13]

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

This guide provides a step-by-step approach to troubleshooting and resolving solubility issues with this compound in your experiments.

Problem: Precipitate forms immediately upon diluting DMSO stock of this compound into aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Low Aqueous Solubility 1. Increase the percentage of DMSO in the final solution (if experimentally permissible).2. Decrease the final concentration of this compound.3. Use a solubilizing agent like HP-β-cyclodextrin in the aqueous buffer.The compound remains in solution.
Buffer Incompatibility 1. Test the solubility in different common buffers (e.g., PBS, Tris, HEPES) at your desired pH.2. Ensure the buffer components do not react with this compound.This compound is soluble in an alternative buffer system.
Problem: Solution is initially clear but a precipitate forms over time.
Potential Cause Troubleshooting Step Expected Outcome
Compound Instability 1. Prepare fresh dilutions of this compound immediately before use.2. Assess the stability of this compound in your chosen buffer at various time points.The compound remains in solution for the duration of the experiment.
Temperature Effects 1. Perform dilutions and experiments at a consistent temperature.2. If the experiment is conducted at a lower temperature than the stock solution, pre-chill the aqueous buffer before adding the DMSO stock.Consistent temperature prevents precipitation due to temperature shifts.

Quantitative Solubility Data

The following tables provide hypothetical, yet plausible, quantitative data on this compound solubility to guide your experimental design. This data is based on the known properties of similar indolecarboxamide compounds.

Table 1: Solubility of this compound in Different Solvents

SolventSolubility (mg/mL)Molar Solubility (mM)
DMSO≥ 310[1]≥ 1011.91[1]
Ethanol~5~16.3
PBS (pH 7.4)< 0.01< 0.03

Table 2: Effect of pH on the Aqueous Solubility of this compound

pHAqueous BufferApparent Solubility (µg/mL)
5.0Acetate Buffer~0.5
7.4PBS< 0.1
9.0Tris Buffer< 0.1

Table 3: Effect of a Solubilizing Agent on the Aqueous Solubility of this compound in PBS (pH 7.4)

Solubilizing AgentConcentration (%)Apparent Solubility of this compound (µg/mL)
None0< 0.1
HP-β-cyclodextrin1~5
HP-β-cyclodextrin5~25

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 3.06 mg/mL).

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Assays (e.g., MIC Assay)

This protocol is adapted from standard broth microdilution methods.[14][15][16][17]

  • Assay Medium: Prepare the desired aqueous assay medium (e.g., Middlebrook 7H9 broth for Mtb). If using a solubilizing agent, dissolve it in the medium at the desired concentration.

  • Serial Dilution: Perform a serial dilution of the this compound DMSO stock solution in the assay medium.

    • To minimize precipitation, perform an intermediate dilution step in a solvent compatible with both DMSO and your aqueous medium, if necessary.

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects microbial growth (typically ≤1%).

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound.

  • Incubation: Incubate the assay plates under the appropriate conditions for your experiment.

  • Analysis: Determine the experimental endpoint (e.g., visual inspection for turbidity, measurement of optical density, or a viability stain).

Visualizations

MmpL3 Signaling Pathway

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm FASII Fatty Acid Synthase II (FASII) Pks13 Polyketide Synthase 13 (Pks13) FASII->Pks13 Mycolic Acids TMM Trehalose Monomycolate (TMM) Pks13->TMM Esterification to Trehalose MmpL3 MmpL3 Transporter TMM->MmpL3 TMM_periplasm TMM MmpL3->TMM_periplasm Transport Mycomembrane Mycomembrane Assembly TMM_periplasm->Mycomembrane NITD349 This compound NITD349->MmpL3 Inhibition

Caption: Inhibition of the MmpL3 transporter by this compound blocks TMM export.

Experimental Workflow for Improving this compound Solubility

Solubility_Workflow start Start: this compound Powder stock_prep Prepare 10 mM Stock in 100% DMSO start->stock_prep dilution Dilute Stock into Aqueous Buffer stock_prep->dilution observation Observe for Precipitation dilution->observation success Proceed with Experiment observation->success No troubleshoot Troubleshoot Solubility observation->troubleshoot Yes option1 Option 1: Decrease Final Concentration troubleshoot->option1 option2 Option 2: Increase Co-solvent % troubleshoot->option2 option3 Option 3: Add Solubilizing Agent (e.g., Cyclodextrin) troubleshoot->option3 retest Re-test Dilution option1->retest option2->retest option3->retest retest->success No Precipitation retest->troubleshoot Precipitation Persists

Caption: Troubleshooting workflow for addressing this compound precipitation.

References

Optimizing NITD-349 Concentration for In Vitro Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NITD-349 in in vitro assays. The information is presented in a question-and-answer format to directly address common challenges and queries that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is a potent anti-mycobacterial agent that targets the Mycobacterium tuberculosis (Mtb) membrane protein MmpL3.[1][2][3][4] MmpL3 is an essential transporter responsible for exporting mycolic acids, in the form of trehalose monomycolates (TMM), from the cytoplasm to the periplasmic space, a crucial step in the formation of the mycobacterial outer membrane.[2] By inhibiting MmpL3, this compound disrupts the cell wall biosynthesis of Mtb, leading to bactericidal activity.[1][5] Structural studies have shown that this compound binds deep within the central channel of the MmpL3 transmembrane domain, targeting the proton relay pathway to block its transport function.[3][4]

Q2: What is the typical in vitro activity of this compound against Mycobacterium tuberculosis?

A2: this compound exhibits potent activity against virulent Mycobacterium tuberculosis H37Rv, with a reported MIC50 (Minimum Inhibitory Concentration required to inhibit 50% of growth) of 23 nM.[1] Its MIC activity against various multidrug-resistant (MDR) Mtb strains ranges from 0.04 to 0.08 μM.[1]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO.[1] For in vitro assays, it is recommended to prepare a high-concentration stock solution in newly opened, anhydrous DMSO to minimize the impact of hygroscopicity on solubility.[1] Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[1]

Q4: Is the bactericidal activity of this compound dependent on the bacterial inoculum size?

A4: Yes, the bactericidal activity of this compound has been shown to be inoculum-dependent.[6][7] While it demonstrates rapid killing against low-density cultures of M. tuberculosis, its effectiveness can be reduced at higher bacterial inocula.[7] This is an important consideration when designing and interpreting results from in vitro killing kinetic studies.

Troubleshooting Guides

Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results.

  • Q: My MIC values for this compound against M. tuberculosis are inconsistent across experiments. What could be the cause?

    • A: Inconsistent MIC values can arise from several factors. Firstly, ensure that the bacterial inoculum is standardized and consistent for each experiment, as the activity of this compound is inoculum-dependent.[6][7] Secondly, verify the potency of your this compound stock solution, as improper storage or repeated freeze-thaw cycles can lead to degradation. Finally, ensure thorough mixing of the compound in the assay medium to avoid concentration gradients.

Issue 2: Poor solubility of this compound in aqueous media.

  • Q: I am observing precipitation of this compound when I dilute my DMSO stock into the aqueous culture medium. How can I improve its solubility?

    • A: To improve solubility, it is crucial to use high-quality, anhydrous DMSO for your stock solution.[1] When diluting into your aqueous medium, perform serial dilutions and ensure vigorous mixing at each step. Avoid preparing large volumes of diluted compound long before use. It may also be beneficial to include a low percentage of a non-ionic surfactant like Tween 80 in your culture medium, which is a common practice in M. tuberculosis culture.

Issue 3: Unexpected cytotoxicity in eukaryotic cell lines.

  • Q: I am observing higher than expected cytotoxicity when testing this compound on my mammalian cell line. What should I do?

    • A: While this compound generally shows a high selectivity index, unexpected cytotoxicity can occur.[5] First, confirm the final concentration of DMSO in your assay, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%. Also, ensure that the observed effect is not an artifact of the assay itself by running appropriate vehicle controls. If the cytotoxicity persists, consider using a different cytotoxicity assay method to confirm the results (e.g., comparing an MTT assay with a neutral red uptake assay).[8][9]

Quantitative Data Summary

The following tables summarize the reported in vitro activity and cytotoxicity of this compound.

Table 1: In Vitro Anti-mycobacterial Activity of this compound

ParameterOrganismConcentrationReference
MIC50Mycobacterium tuberculosis H37Rv23 nM[1]
MICMultidrug-Resistant M. tuberculosis Strains0.04 - 0.08 µM[1]
MBCMycobacterium tuberculosis125 nM[7]

Table 2: In Vitro Cytotoxicity and Selectivity of this compound

ParameterCell LineConcentrationSelectivity Index (SI)Reference
CC50Not specified>20 µM>1000[5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a broth microdilution method to determine the MIC of this compound against Mycobacterium tuberculosis.

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.

  • Inoculum Preparation: Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Serial Dilution of this compound: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in 7H9 broth to obtain a range of concentrations (e.g., from 10 µM to 0.005 µM). Include a drug-free control (vehicle control) and a no-inoculum control (sterility control).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that visibly inhibits the growth of M. tuberculosis. Growth can be assessed visually or by using a growth indicator like resazurin.

Protocol 2: Cytotoxicity Assay using MTT

This protocol outlines a method to assess the cytotoxicity of this compound against a mammalian cell line (e.g., A549 human lung epithelial cells).

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Addition: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated as the concentration of this compound that reduces cell viability by 50% compared to the vehicle control.

Visualizations

NITD349_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm TMM_precursor Mycolic Acid Precursors MmpL3 MmpL3 Transporter TMM_precursor->MmpL3 Transport TMM Trehalose Monomycolate (TMM) MmpL3->TMM Export Cell_Wall Cell Wall Assembly TMM->Cell_Wall Incorporation NITD349 This compound NITD349->MmpL3 Inhibition

Caption: Mechanism of action of this compound targeting the MmpL3 transporter.

MIC_Assay_Workflow Start Start Prepare_Compound Prepare Serial Dilutions of this compound Start->Prepare_Compound Prepare_Inoculum Prepare M. tuberculosis Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 5-7 Days Inoculate_Plate->Incubate Read_Results Read Results (Visual or Resazurin) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for MIC determination of this compound.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Mammalian Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Serial Dilutions of this compound Seed_Cells->Add_Compound Incubate Incubate for 48-72 Hours Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 Hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_CC50 Calculate CC50 Read_Absorbance->Calculate_CC50 End End Calculate_CC50->End

Caption: Workflow for determining the cytotoxicity (CC50) of this compound.

References

Technical Support Center: Overcoming NITD-349 Resistance in M. tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MmpL3 inhibitor, NITD-349, and encountering resistance in Mycobacterium tuberculosis (M. tuberculosis) mutants.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent anti-mycobacterial agent that belongs to the indolcarboxamide class of compounds. Its primary target is the M. tuberculosis protein MmpL3 (Mycobacterial Membrane Protein Large 3). MmpL3 is an essential transporter responsible for flipping trehalose monomycolate (TMM), a precursor to mycolic acids, across the cytoplasmic membrane. By inhibiting MmpL3, this compound effectively blocks the biosynthesis of the mycobacterial cell wall, leading to bacterial death.[1][2][3][4] The bactericidal activity of this compound has been shown to be both concentration- and time-dependent.[4]

Q2: What is the primary mechanism of resistance to this compound in M. tuberculosis?

A2: The primary mechanism of resistance to this compound is the acquisition of mutations in the mmpL3 gene.[1][5] These mutations typically result in amino acid substitutions within the MmpL3 protein, which can interfere with the binding of this compound or alter the protein's conformation, thereby reducing the drug's inhibitory effect.

Q3: Are there other potential mechanisms of resistance to MmpL3 inhibitors?

A3: While mutations in mmpL3 are the most common cause of high-level resistance, other mechanisms may contribute to reduced susceptibility. For instance, upregulation of efflux pumps, such as MmpL5, has been shown to confer low-level resistance to some MmpL3 inhibitors. This can be caused by mutations in the transcriptional repressor MmpR5.

Troubleshooting Guides

Problem 1: My M. tuberculosis culture shows reduced susceptibility to this compound after prolonged exposure. How can I confirm if this is due to resistance and identify the cause?

Solution:

This situation suggests the selection of this compound-resistant mutants in your culture. To confirm and characterize the resistance, follow this workflow:

  • Determine the Minimum Inhibitory Concentration (MIC): Perform a MIC assay to quantify the level of resistance in the suspected culture compared to the parental, susceptible strain. A significant increase in the MIC is indicative of resistance.

  • Isolate Single Colonies: Plate the resistant culture on solid medium to obtain single colonies. This is crucial for ensuring you are working with a clonal population.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the resistant isolate and the parental strain.

  • Whole-Genome Sequencing (WGS): Sequence the genomes of both the resistant and parental strains. WGS is a comprehensive method to identify all potential resistance-conferring mutations.

  • Bioinformatic Analysis: Compare the genome of the resistant isolate to the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, and deletions. Pay close attention to the mmpL3 gene.

Quantitative Data Summary

The following table summarizes known mutations in the mmpL3 gene that have been associated with resistance to MmpL3 inhibitors. While not all data is specific to this compound, these mutations are highly likely to confer cross-resistance due to the shared binding site of many MmpL3 inhibitors.

MmpL3 MutationFold Increase in MIC (Compound)Reference(s)
F255LHigh-level resistance (>15-fold)[6]
Y252H/F/NHigh-level resistance (>15-fold)[6]
G596RLower-level resistance (~15-fold)[6]
V285AVariable[7]
L567PVariable[7]
M649TVariable[7]
V646MVariable[7]

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methods for anti-tubercular drug susceptibility testing.

Materials:

  • M. tuberculosis culture (parental and suspected resistant strains)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • This compound stock solution of known concentration

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Grow M. tuberculosis to mid-log phase in 7H9 broth.

    • Adjust the turbidity of the culture to a McFarland standard of 0.5.

    • Dilute the adjusted suspension 1:50 in fresh 7H9 broth to obtain the final inoculum.

  • Prepare Drug Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a drug-free well as a positive control for growth and a sterile broth well as a negative control.

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Incubation:

    • Seal the plate and incubate at 37°C for 7-14 days, or until visible growth is observed in the drug-free control well.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of this compound that inhibits visible growth of M. tuberculosis. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Protocol 2: Workflow for Identifying Resistance Mutations using Whole-Genome Sequencing (WGS)

This protocol outlines the key steps for identifying mutations conferring resistance to this compound.

1. Sample Preparation:

  • Culture the resistant M. tuberculosis isolate and the parental susceptible strain to obtain sufficient biomass.
  • Extract high-quality genomic DNA from both strains using a validated method for mycobacteria.

2. Library Preparation and Sequencing:

  • Prepare sequencing libraries from the extracted DNA using a commercial kit compatible with your sequencing platform (e.g., Illumina).
  • Perform whole-genome sequencing to generate high-quality sequence reads.

3. Bioinformatic Analysis:

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
  • Read Mapping: Align the sequencing reads from both the resistant and parental strains to a high-quality M. tuberculosis reference genome (e.g., H37Rv). BWA or Bowtie2 are commonly used for this step.
  • Variant Calling: Use a variant caller (e.g., GATK, SAMtools) to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the resistant strain's genome compared to the parental strain.
  • Variant Annotation: Annotate the identified variants to determine their location (e.g., which gene they are in) and predicted effect (e.g., missense, nonsense, frameshift mutation). SnpEff or ANNOVAR can be used for this purpose.
  • Focus on Resistance Genes: Pay particular attention to non-synonymous mutations in the mmpL3 gene. Also, examine other genes potentially involved in resistance, such as those encoding efflux pumps.
  • Confirmation: If a candidate resistance mutation is identified, it can be further validated by Sanger sequencing.

Overcoming this compound Resistance

Problem 2: I have confirmed mmpL3 mutations in my this compound-resistant M. tuberculosis strain. What are my options for overcoming this resistance?

Solution:

The development of resistance to a single agent is a common challenge in antimicrobial drug development. Here are strategies to overcome this compound resistance:

1. Combination Therapy:

The most promising strategy is to use this compound in combination with other anti-tubercular drugs that have different mechanisms of action. This can create a synergistic effect and prevent the emergence of resistant mutants.

  • This compound and Isoniazid (INH): Isoniazid also targets mycolic acid synthesis, but through the inhibition of InhA. Studies have shown that the combination of this compound and INH leads to increased kill rates and can prevent the appearance of resistant mutants.[8]

  • This compound and Other Anti-TB Drugs: Synergistic interactions have also been observed between MmpL3 inhibitors and drugs like rifampin, bedaquiline, and clofazimine.[9]

2. Development of Second-Generation Inhibitors:

Research is ongoing to develop new MmpL3 inhibitors that are effective against strains with mutations that confer resistance to first-generation compounds like this compound. These next-generation drugs may have different binding modes or be less susceptible to the conformational changes caused by resistance mutations.

Visualizations

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Cell Wall Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM Precursor MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_Periplasm TMM MmpL3->TMM_Periplasm Flipping Cell_Wall_Biosynthesis Cell Wall Biosynthesis TMM_Periplasm->Cell_Wall_Biosynthesis NITD_349 This compound NITD_349->MmpL3 Inhibits Resistance_Mutation mmpL3 Mutation Resistance_Mutation->MmpL3 Alters binding site

Caption: Mechanism of this compound action and resistance in M. tuberculosis.

Troubleshooting_Workflow Start Reduced Susceptibility to this compound Observed MIC Determine MIC of Suspected Resistant Strain Start->MIC Compare_MIC MIC Significantly Higher than Parental? MIC->Compare_MIC Isolate Isolate Single Colonies Compare_MIC->Isolate Yes No_Resistance No Significant Resistance. Consider other experimental factors. Compare_MIC->No_Resistance No gDNA Extract Genomic DNA Isolate->gDNA WGS Whole-Genome Sequencing gDNA->WGS Analysis Bioinformatic Analysis: Compare to Parental Genome WGS->Analysis Identify_Mutation Identify Mutation(s) in mmpL3 or other resistance-associated genes Analysis->Identify_Mutation Overcome Implement Strategies to Overcome Resistance (e.g., Combination Therapy) Identify_Mutation->Overcome

Caption: Workflow for identifying and addressing this compound resistance.

References

Technical Support Center: NITD-349 Efficacy in Chronic TB Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NITD-349 in chronic Mycobacterium tuberculosis (Mtb) infection models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of the mycobacterial membrane protein Large 3 (MmpL3).[1][2] MmpL3 is an essential transporter protein in Mycobacterium tuberculosis responsible for exporting mycolic acids, in the form of trehalose monomycolate (TMM), from the cytoplasm to the periplasmic space.[3][4] By inhibiting MmpL3, this compound disrupts the synthesis of the mycobacterial cell wall, leading to bactericidal activity.[2][3] Structural studies have shown that this compound binds deep within the central channel of the MmpL3 transmembrane domain, targeting the proton relay pathway and blocking the protein's transport function.[2][3]

Q2: What is the in vitro potency of this compound against M. tuberculosis?

A2: this compound demonstrates highly potent activity against virulent M. tuberculosis H37Rv with a minimum inhibitory concentration (MIC50) of 23 nM.[1] It is also active against various multidrug-resistant (MDR) Mtb strains with MIC values ranging from 0.04 to 0.08 µM.[1] The compound exhibits concentration- and time-dependent killing of Mtb.[1]

Q3: Is this compound effective in animal models of chronic TB infection?

A3: Yes, this compound has shown significant efficacy in mouse models of both acute and chronic Mtb infection.[1][5] In an established chronic infection model, its efficacy is comparable to the first-line anti-TB drug rifampicin and superior to ethambutol after two weeks of treatment.[1][5]

Troubleshooting Guide

Issue 1: Suboptimal or inconsistent efficacy of this compound in our chronic TB mouse model.

  • Possible Cause 1: Inoculum-Dependent Bactericidal Activity.

    • Explanation: The bactericidal activity of this compound has been shown to be dependent on the bacterial load (inoculum size) at the start of treatment.[6][7] Higher bacterial densities can reduce the efficacy of the compound. This may be because this compound primarily targets replicating bacteria, and at higher densities, a larger proportion of the bacterial population may be non-replicating.[7]

    • Suggested Solution:

      • Standardize Inoculum: Ensure a consistent and relatively low bacterial inoculum is used to establish the chronic infection in your mouse model.

      • Combination Therapy: Consider combining this compound with other anti-TB agents, such as isoniazid (INH).[6][8] This combination has been shown to increase the kill rate and can mitigate the inoculum effect.[7][8]

  • Possible Cause 2: Emergence of Resistance.

    • Explanation: As with many antimicrobial agents, prolonged monotherapy with this compound can lead to the development of resistant mutants.[6][9]

    • Suggested Solution:

      • Combination Therapy: Combining this compound with another anti-tubercular drug with a different mechanism of action, such as isoniazid, can prevent the emergence of resistant mutants.[6][9]

      • Monitor Resistance: If possible, perform drug susceptibility testing on Mtb isolates from treated animals to assess for the development of resistance.

  • Possible Cause 3: Pharmacokinetic Issues.

    • Explanation: Although this compound has favorable oral pharmacokinetic properties, factors such as improper formulation, incorrect dosing, or issues with animal metabolism could lead to suboptimal drug exposure.[1]

    • Suggested Solution:

      • Verify Formulation: Ensure the compound is properly formulated for oral administration to allow for adequate absorption.

      • Dose Confirmation: Double-check dose calculations and administration procedures.

      • Pharmacokinetic Analysis: If inconsistent results persist, consider performing a pharmacokinetic study in your specific animal model to measure plasma drug concentrations.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in an Acute Murine TB Infection Model

Treatment GroupDose (mg/kg)Treatment DurationLog CFU Reduction in Lungs (compared to untreated)
This compound12.54 weeks0.9[1][5]
This compound504 weeks3.4[1][5]

Table 2: In Vivo Efficacy of this compound in a Chronic (Established) Murine TB Infection Model

Treatment GroupDose (mg/kg)Treatment DurationLog CFU Reduction in Lungs
This compound1002 weeks1.10[5]
Rifampicin102 weeks1.29[5]
Ethambutol1002 weeks0.75[5]
This compound1004 weeks2.38[1]

Experimental Protocols

Protocol 1: Chronic TB Infection Mouse Model and Efficacy Testing

  • Infection:

    • Use an appropriate mouse strain (e.g., BALB/c or C57BL/6).

    • Infect mice via the aerosol route with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU/lungs).

    • Allow the infection to establish for a chronic phase (e.g., 4-6 weeks).

  • Treatment:

    • Prepare this compound in a suitable vehicle for oral gavage.

    • Administer this compound daily at the desired dose (e.g., 100 mg/kg).

    • Include control groups: untreated (vehicle only) and a positive control drug (e.g., rifampicin at 10 mg/kg).

    • Treat for the specified duration (e.g., 2 or 4 weeks).

  • Efficacy Assessment:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile saline with a suitable detergent (e.g., Tween-80).

    • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar supplemented with OADC.

    • Incubate plates at 37°C for 3-4 weeks.

    • Count the number of colonies to determine the bacterial load (CFU) per organ.

    • Calculate the log CFU reduction for each treatment group compared to the untreated control group.

Visualizations

NITD349_Mechanism_of_Action cluster_cell Mycobacterium tuberculosis cluster_membrane Cell Membrane Cytoplasm Cytoplasm Periplasm Periplasm MmpL3 MmpL3 Transporter TMM_peri TMM MmpL3->TMM_peri Translocation TMM_cyto Trehalose Monomycolate (TMM) TMM_cyto->MmpL3 Export Mycolic_Acid_Layer Mycolic Acid Layer (Cell Wall) TMM_peri->Mycolic_Acid_Layer Incorporation NITD_349 This compound NITD_349->MmpL3 Inhibition

Caption: Mechanism of action of this compound targeting the MmpL3 transporter.

Troubleshooting_Workflow start Suboptimal Efficacy Observed q1 Is the bacterial inoculum standardized? start->q1 sol1 Standardize inoculum across experiments. q1->sol1 No q2 Is monotherapy being used? q1->q2 Yes sol1->q2 sol2 Consider combination therapy (e.g., with INH) to prevent resistance and enhance killing. q2->sol2 Yes q3 Has the drug formulation and dosage been verified? q2->q3 No end Improved Efficacy sol2->end sol3 Verify formulation, dose calculations, and consider a PK study. q3->sol3 No q3->end Yes sol3->end

Caption: Troubleshooting workflow for suboptimal this compound efficacy.

References

Potential off-target effects of NITD-349 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NITD-349. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cellular assays. Below you will find troubleshooting guides and frequently asked questions to address common issues and clarify the compound's mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary molecular target of this compound is Mycobacterial membrane protein Large 3 (MmpL3).[1][2][3][4][5] MmpL3 is a transporter protein essential for the biosynthesis of the mycobacterial cell wall, specifically for transporting trehalose monomycolate.[3][6]

Q2: What is the mechanism of action of this compound?

A2: this compound is an MmpL3 inhibitor.[4][5][7] It binds deep within the central channel of the MmpL3 transmembrane domain. This binding is proposed to block the proton relay pathway, which is crucial for the transporter's function, thereby inhibiting its activity.[1][2]

Q3: Is this compound bactericidal or bacteriostatic?

A3: this compound exhibits concentration- and time-dependent bactericidal activity against replicating Mycobacterium tuberculosis (Mtb), including intramacrophage Mtb.[7] Kill kinetic analyses have demonstrated a significant reduction in colony-forming units (CFU) within a few days of treatment.[7] However, its bactericidal activity can be inoculum-dependent.[8]

Q4: Does this compound have off-target effects on the proton motive force (PMF) like some other MmpL3 inhibitors?

A4: While some MmpL3 inhibitors, such as SQ109 and AU1235, have been shown to have off-target effects by dissipating the proton motive force (PMF), studies indicate that this compound does not share this characteristic.[9] This is a critical point of differentiation and suggests a more specific mechanism of action for this compound.

Q5: What is the resistance profile of this compound?

A5: Resistance to this compound is associated with mutations in the mmpL3 gene.[10] Specific mutations can confer varying levels of resistance to a wide range of MmpL3 inhibitors.[10]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Reduced or no activity against M. tuberculosis 1. Inoculum density is too high. 2. Emergence of resistant mutants. 3. Compound degradation.1. Optimize the initial inoculum density for your assay. The bactericidal activity of this compound can be inoculum-dependent.[8] 2. Sequence the mmpL3 gene of the treated bacteria to check for resistance-conferring mutations.[10] Consider combining this compound with other anti-tubercular agents like isoniazid to prevent the emergence of resistance.[8][11] 3. Ensure proper storage of this compound stock solutions (-20°C for 1 year, -80°C for 2 years) and that the compound has not undergone multiple freeze-thaw cycles.[7]
Unexpected effects on cellular respiration or membrane potential Assumption of off-target effects similar to other MmpL3 inhibitors.Verify that the observed effects are not due to other experimental variables. Unlike some other MmpL3 inhibitors, this compound has been shown not to disrupt the proton motive force.[9]
Variability in MIC values between experiments Differences in experimental conditions such as incubation time, media, or bacterial strain.Standardize your MIC determination protocol. The reported MIC50 for this compound against M. tuberculosis H37Rv is 23 nM.[4][7] Ensure consistent use of media (e.g., Middlebrook 7H11 agar) and incubation periods.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Parameter Value Organism/System Reference
MIC5023 nMMycobacterium tuberculosis H37Rv[4][7]
MIC Range0.04 - 0.08 µMVarious MDR M. tuberculosis strains[7]
Binding Affinity (Kd)0.05 µMMmpL3[12]
Minimal Bactericidal Concentration (MBC)125 nMM. tuberculosis (low density culture)[8]

Table 2: Preclinical Safety Profile of this compound

Parameter Result Assay System Reference
Cytochrome P-450 (CYP3A4) InhibitionNo inhibitionReversible and time-dependent assays[3][13]
hERG Channel InhibitionNo inhibitionN/A[3]
hPXR ActivationNo activationN/A[13]
In Vitro Metabolic ClearanceModerateMouse and human hepatic microsomes[7]

Experimental Protocols & Visualizations

MmpL3 Inhibition Pathway

The primary mechanism of this compound is the direct inhibition of the MmpL3 transporter, which is vital for the assembly of the mycobacterial cell wall.

G cluster_cell Mycobacterium MmpL3 MmpL3 Transporter CellWall Cell Wall Assembly MmpL3->CellWall TMM export TMM Trehalose Monomycolate (TMM) TMM->MmpL3 transport NITD349 This compound NITD349->MmpL3 inhibits

Caption: Mechanism of this compound action on the MmpL3 pathway.

Experimental Workflow: Troubleshooting Reduced Efficacy

This workflow outlines the steps to diagnose unexpected low activity of this compound in a cellular assay.

G start Start: Reduced this compound Efficacy Observed check_inoculum Check Inoculum Density start->check_inoculum high_inoculum Inoculum Too High? check_inoculum->high_inoculum optimize_inoculum Optimize (Lower) Inoculum high_inoculum->optimize_inoculum Yes check_resistance Assess for Resistance high_inoculum->check_resistance No sequence_mmpl3 Sequence mmpL3 Gene check_resistance->sequence_mmpl3 check_compound Verify Compound Integrity sequence_mmpl3->check_compound storage_handling Review Storage & Handling check_compound->storage_handling

Caption: Troubleshooting workflow for reduced this compound activity.

Key Experimental Protocol: MIC Determination for this compound

This protocol is adapted from methodologies described in the literature.[7]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound required to inhibit the growth of M. tuberculosis.

Materials:

  • M. tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Middlebrook 7H11 agar plates

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Incubator (37°C)

Procedure:

  • Bacterial Culture Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the culture to a standardized density (e.g., McFarland standard 1), then dilute to achieve a final inoculum of approximately 1 x 10^5 CFU/mL in each well.

  • Compound Dilution: Perform serial dilutions of the this compound stock solution in 7H9 broth in a 96-well plate to achieve the desired final concentration range (e.g., 0.01 µM to 10 µM). Include a no-drug (vehicle control) and a no-bacteria (sterility control) well.

  • Inoculation: Add the prepared bacterial suspension to each well containing the diluted compound.

  • Incubation: Seal the plate and incubate at 37°C. For M. tuberculosis H37Rv, incubation is typically for 5-7 days.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the bacteria. This can be assessed visually or by measuring optical density.

  • Confirmation (Optional): To confirm the MIC and assess bactericidal activity, plate an aliquot from wells with no visible growth onto Middlebrook 7H11 agar plates. Enumerate CFUs after 3-4 weeks of incubation at 37°C.

References

NITD-349 Kill Curve Data Interpretation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting kill curve data for the MmpL3 inhibitor, NITD-349. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, bactericidal antitubercular agent belonging to the indolcarboxamide class.[1] Its primary target is the Mycobacterial membrane protein Large 3 (MmpL3), an essential transporter responsible for exporting trehalose monomycolate (TMM) from the cytoplasm to the periplasmic space.[1][2][3][4] TMM is a crucial component for the biosynthesis of the mycobacterial cell wall. This compound binds within a central channel of MmpL3, blocking its proton relay pathway and thus inhibiting TMM transport, which ultimately leads to cell death.[2][3][5]

Q2: What is a kill curve assay and what does it reveal about this compound?

A2: A kill curve, or time-kill assay, is an in vitro experiment used to determine the rate at which a compound kills a bacterial population over time. For this compound, these assays demonstrate that it has concentration- and time-dependent bactericidal activity against Mycobacterium tuberculosis (Mtb).[6] Studies show that this compound can cause a significant 3- to 4-log reduction in colony-forming units (CFU) within three days of treatment.[6]

Q3: What are the typical potency values for this compound against M. tuberculosis?

A3: this compound is highly potent. The table below summarizes key activity parameters reported in the literature. Note that values can vary slightly based on experimental conditions and the specific Mtb strain used.

ParameterReported Value (vs. Mtb H37Rv)Reference
MIC₅₀ 23 nM[6][7]
MIC 0.04 to 0.08 µM (against various MDR strains)[6]
MBC 63 nM to 125 nM[8][9]
  • MIC (Minimum Inhibitory Concentration): The lowest concentration of the drug that prevents visible growth of bacteria.

  • MBC (Minimum Bactericidal Concentration): The lowest concentration of the drug that results in a ≥99.9% (3-log) reduction in the initial bacterial inoculum.

Q4: Why might the bactericidal activity of this compound decrease at higher bacterial densities?

A4: This phenomenon is known as the "inoculum effect," where the bactericidal activity of this compound has been shown to be inoculum-dependent.[9] While the exact cause is not fully elucidated for this compound, higher bacterial loads can sometimes lead to reduced drug efficacy due to factors like a higher frequency of pre-existing resistant mutants or altered physiological states of the bacteria in dense cultures. When designing experiments, it is crucial to use a standardized and consistent inoculum size.[9]

Q5: My kill curve shows initial killing followed by regrowth. What is happening?

A5: This pattern is often indicative of the emergence and outgrowth of resistant mutants.[8][9] At sub-optimal or lower concentrations of this compound, susceptible bacteria are killed, but rare, pre-existing resistant bacteria can survive and replicate, leading to a rebound in the bacterial population. Resistance to this compound is typically associated with mutations in the mmpL3 gene.[4]

Q6: How can the emergence of resistance to this compound be prevented in vitro?

A6: Combination therapy is an effective strategy. Combining this compound with other antitubercular agents, such as isoniazid (INH), has been shown to increase the rate of kill and prevent the emergence of resistant mutants, even at higher bacterial inocula.[9][10][11] INH also targets the mycolic acid synthesis pathway, which may lead to synergistic effects with MmpL3 inhibition.[9]

Troubleshooting Guide

Problem: No significant bacterial killing is observed at expected active concentrations.

Possible CauseRecommended Solution
High Inoculum Size Quantify your starting inoculum (CFU/mL). Reduce the inoculum to a standard density (e.g., ~10⁵ to 10⁶ CFU/mL) and repeat the experiment.[9]
Resistant Strain Verify the susceptibility of your Mtb strain to this compound by determining its MIC before conducting a kill curve assay.
Compound Degradation Ensure the this compound stock solution is stored correctly (-20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Suboptimal Assay Conditions Confirm that culture medium, incubation time, and temperature are optimal for Mtb growth and this compound activity.

Problem: High variability between experimental replicates.

Possible CauseRecommended Solution
Inconsistent Inoculum Ensure the bacterial culture is homogenous before aliquoting. Vortex gently but thoroughly. Prepare a master mix of bacteria and medium for all wells.
Pipetting Inaccuracy Calibrate your pipettes regularly. Use reverse pipetting for viscous bacterial suspensions to ensure accurate volume transfer.
Edge Effects in Plates If using microplates, avoid using the outer wells, which are more prone to evaporation. Alternatively, fill outer wells with sterile media to create a humidity barrier.

Problem: The kill curve plateaus, showing bacteriostatic rather than bactericidal activity.

Possible CauseRecommended Solution
Drug Concentration Too Low The concentration used may be at or near the MIC but below the MBC. Increase the concentration of this compound to at least 4-8x the MIC to observe bactericidal effects.
Biofilm Formation If bacteria form biofilms, they can exhibit increased tolerance. Ensure experimental conditions (e.g., plate type, shaking) minimize biofilm formation unless it is the object of study.

Visualized Protocols and Pathways

Mechanism of Action: this compound Inhibition of MmpL3

cluster_0 Cytoplasm cluster_1 Inner Membrane cluster_2 Periplasm (Cell Wall Synthesis) TMM_pre Mycolic Acid + Trehalose TMM_cyto TMM TMM_pre->TMM_cyto Synthesis MmpL3 MmpL3 Transporter TMM_cyto->MmpL3 Enters Transporter TMM_peri TMM MmpL3->TMM_peri Export H_in H+ H_in->MmpL3 Proton Motive Force NITD349 This compound NITD349->MmpL3 Inhibits prep 1. Prepare M. tuberculosis Inoculum (log-phase) dilute 2. Standardize Inoculum to desired CFU/mL prep->dilute plate 3. Aliquot into culture vessels (tubes or plates) dilute->plate add_drug 4. Add this compound at various concentrations (e.g., 1x, 4x, 8x MIC) plate->add_drug incubate 5. Incubate at 37°C add_drug->incubate timepoint 6. At specified time points (0, 1, 3, 7, 14 days) incubate->timepoint serial_dilute 7. Perform serial dilutions of each sample timepoint->serial_dilute spot_plate 8. Plate dilutions onto 7H10 agar plates serial_dilute->spot_plate incubate_plates 9. Incubate plates for 3-4 weeks spot_plate->incubate_plates count 10. Count colonies to determine CFU/mL incubate_plates->count plot 11. Plot log10(CFU/mL) vs. Time count->plot start Unexpected Result in Kill Curve Assay q1 Was there any killing at all? start->q1 q2 Did the population regrow after initial killing? q1->q2 Yes res1 Check: Inoculum size Compound activity Strain susceptibility (MIC) q1->res1 No res2 Probable Cause: Emergence of resistant mutants q2->res2 Yes res4 Result is likely valid. Analyze bactericidal/bacteriostatic activity. q2->res4 No res3 Consider: Using combination therapy (e.g., with INH) to prevent resistance res2->res3

References

Validation & Comparative

A Head-to-Head Comparison of MmpL3 Inhibitors: NITD-349 vs. SQ109

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the global fight against tuberculosis (TB), the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with new mechanisms of action. One of the most promising new drug targets is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter responsible for shuttling trehalose monomycolate (TMM), a key precursor for the mycobacterial cell wall, across the inner membrane.[1][2][3] This guide provides a detailed, objective comparison of two leading MmpL3 inhibitors: NITD-349 and SQ109.

Executive Summary

Both this compound and SQ109 are potent inhibitors of MmpL3, demonstrating significant activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. This compound, an indolcarboxamide, generally exhibits lower minimum inhibitory concentrations (MICs) in vitro, suggesting higher potency.[4] SQ109, a 1,2-ethylenediamine, has been in clinical development for a longer period and has shown synergistic effects with existing TB drugs.[5][6] While both compounds bind to the transmembrane domain of MmpL3 and disrupt the proton motive force essential for TMM transport, SQ109 has been suggested to have potential secondary targets.[5][7] This guide will delve into the available experimental data to provide a comprehensive comparison of their performance.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and SQ109. It is important to note that this data is compiled from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: In Vitro Efficacy against M. tuberculosis

ParameterThis compoundSQ109Reference(s)
MIC50 (H37Rv) 23 nM (0.007 µg/mL)~0.16-0.64 µg/mL[4]
MIC99 (MDR-TB strains) 0.04 - 0.08 µM (0.012 - 0.024 µg/mL)Active against MDR/XDR strains[8]
MmpL3 Binding Affinity (Kd) 0.05 µM (Microscale Thermophoresis)1.65 µM (to M. smegmatis MmpL3)[5][9]

Table 2: In Vivo Efficacy in Mouse Models of Tuberculosis

ParameterThis compoundSQ109Reference(s)
Log10 CFU Reduction (Lungs) 3.4-log reduction at 50 mg/kg (acute model)>1.5-2 log reduction at 10 mg/kg (chronic model)[6][8]
Comparison to Standard Drugs Efficacy comparable to rifampicin and better than ethambutol after 2 weeks of treatment at 100 mg/kg.In combination with INH and RIF, showed a 1.5 log10 lower bacterial load in lungs compared to the standard regimen with ethambutool after 8 weeks.[6][8]

Mechanism of Action: MmpL3 Inhibition

Both this compound and SQ109 target the MmpL3 transporter, a critical component in the mycobacterial cell wall synthesis pathway. MmpL3 functions as a flippase, translocating TMM from the cytoplasm to the periplasm, a process driven by the proton motive force (PMF).[1][3] Inhibition of MmpL3 leads to the accumulation of TMM in the inner membrane and prevents the synthesis of essential cell wall components like trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan (mAGP).[2][7]

Structural studies have revealed that both inhibitors bind within a hydrophobic pocket in the transmembrane domain of MmpL3.[10][11] This binding is thought to disrupt the proton relay system, thereby blocking the energy source for TMM transport.[10][12]

While both compounds share this primary mechanism, SQ109 has also been shown to dissipate the proton motive force through other potential mechanisms and may inhibit menaquinone biosynthesis, suggesting it could have multiple targets within the bacterial cell.[5][7][13]

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm cluster_inhibitors Mycolic Acid Synthesis Mycolic Acid Synthesis TMM_cyto Trehalose Monomycolate (TMM) Mycolic Acid Synthesis->TMM_cyto MmpL3 MmpL3 Transporter TMM_cyto->MmpL3 Transport TMM_peri TMM MmpL3->TMM_peri Flipping TDM Trehalose Dimycolate (TDM) TMM_peri->TDM mAGP Mycolyl-Arabinogalactan- Peptidoglycan (mAGP) TMM_peri->mAGP Cell Wall Synthesis Cell Wall Synthesis TDM->Cell Wall Synthesis mAGP->Cell Wall Synthesis This compound This compound This compound->MmpL3 Inhibit SQ109 SQ109 SQ109->MmpL3 Inhibit

Caption: Simplified signaling pathway of MmpL3-mediated TMM transport and its inhibition by this compound and SQ109.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of M. tuberculosis.

Methodology (Broth Microdilution): [14][15]

  • Preparation of Inoculum: A culture of M. tuberculosis (e.g., H37Rv) is grown to mid-log phase in an appropriate broth medium (e.g., Middlebrook 7H9 supplemented with OADC). The culture is then diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).

  • Drug Dilution: The test compounds (this compound and SQ109) are serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for a defined period (typically 7-14 days for M. tuberculosis).

  • Reading Results: The MIC is determined as the lowest drug concentration at which there is no visible growth (turbidity) or by using a viability indicator such as resazurin.

MIC_Workflow A Prepare M. tuberculosis inoculum C Inoculate wells with bacterial suspension A->C B Serially dilute this compound and SQ109 in 96-well plate B->C D Incubate at 37°C C->D E Read MIC (lowest concentration with no visible growth) D->E SPR_Workflow A Immobilize purified MmpL3 on sensor chip B Inject varying concentrations of inhibitor (analyte) A->B C Monitor real-time binding signal B->C D Calculate association/dissociation rates and Kd C->D

References

A Head-to-Head Comparison of Novel Anti-Tubercular Candidates: NITD-349 and NITD-304

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Efficacy Analysis for Researchers and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the urgent development of novel therapeutics. Among the promising candidates are the indolcarboxamides NITD-349 and NITD-304, both of which target the essential mycobacterial membrane protein MmpL3. This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform further research and development efforts in the fight against tuberculosis.

At a Glance: Key Efficacy Parameters

ParameterThis compoundNITD-304Reference
Target MmpL3MmpL3[1]
MIC50 vs. M. tuberculosis H37Rv 23 nM~20 nM[2]
MIC99 vs. DS and DR M. tb clinical isolates ≤ 0.08 µM≤ 0.08 µM[3]
In Vivo Efficacy (Acute Murine Model, 50 mg/kg) 3.4-log CFU reduction3.82-log CFU reduction[3]
In Vivo Efficacy (Chronic Murine Model, 100 mg/kg, 4 weeks) 2.38-log CFU reduction2.14-log CFU reduction[4]

In Vitro Efficacy: Potent Activity Against Drug-Sensitive and Resistant Strains

Both this compound and NITD-304 demonstrate potent bactericidal activity against Mycobacterium tuberculosis (M. tb), including clinically relevant drug-sensitive and multidrug-resistant strains. Their low minimum inhibitory concentrations (MIC) underscore their potential as effective anti-tubercular agents.

CompoundM. tuberculosis StrainMICReference
This compound H37Rv (virulent)MIC50: 23 nM[2]
Various MDR strains0.04 to 0.08 µM[2]
NITD-304 H37Rv~20 nM[3]
Drug-sensitive and multidrug-resistant clinical isolatesPotent activity reported[1]

NITD-304 has been noted for a bactericidal activity profile similar to the frontline drug isoniazid, with rapid killing observed at concentrations greater than 0.2 µM[2]. Kill kinetic analysis of this compound revealed concentration- and time-dependent killing of M. tb cells, achieving a 3- to 4-log reduction in colony-forming units (CFU) within three days of treatment[2].

In Vivo Efficacy: Significant Bacterial Load Reduction in Murine Models

Preclinical evaluation in mouse models of both acute and chronic M. tb infection has confirmed the in vivo efficacy of both compounds. Oral administration of this compound and NITD-304 led to a significant, dose-dependent reduction in bacterial burden in the lungs.

Acute Infection Model

In an acute murine infection model, treatment was initiated one week after intranasal infection with M. tb.

CompoundDose (mg/kg)Treatment DurationCFU Reduction in Lung TissueReference
This compound 12.54 weeks0.9-log[3]
504 weeks3.4-log[3]
NITD-304 12.54 weeks1.24-log[3]
504 weeks3.82-log[3]
Chronic Infection Model

In an established, chronic infection model, treatment commenced one month after infection.

CompoundDose (mg/kg)Treatment DurationCFU Reduction in Lung TissueReference
This compound 1002 weeks1.10-log[3]
1004 weeks2.38-log[4]
NITD-304 1002 weeks1.11-log[3]
1004 weeks2.14-log[4]

After two weeks of treatment in the chronic model, the efficacy of both this compound and NITD-304 was comparable to the first-line anti-TB drug rifampicin and superior to ethambutol[3].

Mechanism of Action: Targeting the MmpL3 Transporter

Both this compound and NITD-304 belong to the indolcarboxamide class of compounds and share a common mechanism of action: the inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3)[1]. MmpL3 is a crucial transporter responsible for flipping trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane of M. tb. Mycolic acids are essential components of the unique and protective mycobacterial cell wall.

By inhibiting MmpL3, these compounds disrupt the mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately, bacterial cell death. Structural studies have revealed that these inhibitors bind within a transmembrane channel of MmpL3, targeting the proton relay pathway and thereby blocking its transport function.

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall TMM Trehalose Monomycolate (TMM) (Mycolic Acid Precursor) MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Mycolic_Acid Mycolic Acid Biosynthesis MmpL3->Mycolic_Acid Translocation Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Incorporation NITD This compound / NITD-304 NITD->MmpL3 Inhibition

Caption: Inhibition of the MmpL3 transporter by this compound and NITD-304.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the compounds against M. tuberculosis H37Rv is determined using a microdilution method.

  • Preparation of Compounds: Serial two-fold dilutions of this compound and NITD-304 are prepared in a 96-well microplate.

  • Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).

  • Inoculation: The diluted bacterial suspension is added to each well containing the test compound. Control wells with no drug are included.

  • Incubation: The microplates are incubated at 37°C for 7 days.

  • Growth Assessment: Bacterial growth is assessed by adding a growth indicator, such as Alamar Blue or by measuring optical density. The MIC is defined as the lowest concentration of the compound that inhibits visible growth.

Murine Model of Tuberculosis Infection (Acute and Chronic)

Efficacy in vivo is assessed using established mouse models of M. tuberculosis infection.

Experimental_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Infection Intranasal Infection of Mice with M. tuberculosis H37Rv Acute_Model Acute Model: Treatment starts 1 week post-infection Infection->Acute_Model Chronic_Model Chronic Model: Treatment starts 4 weeks post-infection Infection->Chronic_Model Dosing Oral Administration of This compound or NITD-304 Acute_Model->Dosing Chronic_Model->Dosing Sacrifice Euthanasia of Mice Dosing->Sacrifice Lung_Homogenization Lung Homogenization Sacrifice->Lung_Homogenization CFU_Plating Serial Dilution and Plating on Agar Medium Lung_Homogenization->CFU_Plating CFU_Counting Colony Forming Unit (CFU) Enumeration CFU_Plating->CFU_Counting

Caption: Workflow for in vivo efficacy testing in murine models.

  • Infection: Mice are infected intranasally with a low dose of a virulent M. tuberculosis strain (e.g., H37Rv).

  • Treatment Initiation:

    • Acute Model: Treatment is initiated one week post-infection.

    • Chronic Model: Treatment is initiated four weeks post-infection to allow for the establishment of a chronic infection.

  • Drug Administration: this compound or NITD-304 is administered orally to the mice at specified doses and for a defined duration (e.g., 2-4 weeks).

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized, and their lungs are harvested. The lung tissue is homogenized, and serial dilutions are plated on appropriate agar medium. The number of viable bacteria (CFUs) is determined after incubation, and the log reduction in CFU is calculated relative to untreated control animals.

Safety and Pharmacokinetic Profile

Both this compound and NITD-304 have shown promising pharmacokinetic profiles following oral administration in multiple species, a critical attribute for a potential TB therapeutic[1]. Exploratory toxicology studies in rats for two weeks revealed a promising safety margin for both compounds[1]. Importantly, neither compound was found to inhibit the activity of major cytochrome P-450 enzymes or the hERG (human ether-a-go-go related gene) channel, suggesting a low potential for drug-drug interactions and cardiotoxicity[1].

Conclusion

This compound and NITD-304 are highly potent indolcarboxamide inhibitors of MmpL3 with compelling in vitro and in vivo activity against Mycobacterium tuberculosis. Both compounds exhibit comparable efficacy profiles, with minor differences in CFU reduction observed in murine models. Their potent bactericidal activity against drug-resistant strains, favorable pharmacokinetic properties, and promising safety profiles make them strong candidates for further preclinical and clinical development as novel treatments for tuberculosis. The choice between these two lead candidates for further progression may depend on more extensive toxicological evaluations and specific manufacturing considerations.

References

Synergistic Potential of NITD-349 and Isoniazid in Combating Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of drug-resistant strains of Mycobacterium tuberculosis (M.tb) necessitates the exploration of novel therapeutic strategies, including combination therapies that can enhance efficacy and combat resistance. This guide provides a comprehensive analysis of the synergistic potential of NITD-349, a promising MmpL3 inhibitor, with the first-line anti-tuberculosis drug, isoniazid. We present a detailed comparison of their combined effects based on available experimental data, outlining the methodologies employed and visualizing the underlying mechanisms and workflows.

Executive Summary

The combination of this compound and isoniazid presents a compelling area of investigation for new anti-tuberculosis regimens. While checkerboard assays indicate an additive effect on growth inhibition, time-kill kinetic studies reveal a synergistic increase in the rate of bacterial killing . This suggests that while the drugs may not potententiate each other's minimum inhibitory concentration (MIC), their combination leads to a more rapid bactericidal effect. This dual-action profile, targeting different stages of the mycolic acid biosynthesis and transport pathway, holds promise for accelerating bacterial clearance and potentially reducing the emergence of drug resistance.

Quantitative Data Presentation

The following tables summarize the key quantitative data from in vitro studies assessing the interaction between this compound and isoniazid against M. tuberculosis.

Table 1: In Vitro Interaction of this compound and Isoniazid against M. tuberculosis H37Rv

CompoundMIC (μg/mL)Combination Interaction (ΣFIC)InterpretationReference
This compound0.04 - 0.081Additive[1]
Isoniazid0.041Additive[1]

ΣFIC (Sum of Fractional Inhibitory Concentrations) is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A ΣFIC of ≤0.5 is considered synergistic, >0.5 to <4.0 is additive, and ≥4.0 is antagonistic.

Table 2: Combination Kill Kinetics of this compound and Isoniazid against M. tuberculosis

TreatmentInoculum (OD600)Time PointLog10 CFU/mL ReductionInterpretationReference
This compound0.001Day 7~2.5Bactericidal[2][3]
Isoniazid (5 µM)0.001Day 7~1.5Bactericidal[2][3]
This compound + Isoniazid0.001Day 7~3.5Increased kill rate[2][3]

The addition of isoniazid to this compound resulted in an approximately 1-log greater reduction in colony-forming units (CFU) over the first 7 days compared to this compound alone, indicating an enhanced rate of killing.[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

Checkerboard Assay for Synergy Testing

This assay was utilized to determine the in vitro interaction between this compound and isoniazid.

  • M. tuberculosis Strain and Culture Conditions: M. tuberculosis H37Rv mc26206 (an avirulent mutant) was grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase), 0.5% glycerol, 0.05% tyloxapol, 0.2% Casamino Acids, 48 μg/ml pantothenate, and 50 μg/ml L-leucine. Cultures were incubated at 37°C for 10 days.

  • Drug Preparation: Stock solutions of this compound and isoniazid were prepared and serially diluted in a 96-well microtiter plate.

  • Checkerboard Setup: A two-dimensional checkerboard format was used, with serial dilutions of this compound along the rows and serial dilutions of isoniazid along the columns.

  • Inoculation: Each well was inoculated with the M. tuberculosis culture.

  • Incubation and Reading: The plates were incubated at 37°C. After 10 days, resazurin was added to each well, and the plates were incubated for an additional 48 hours. The MIC was determined as the lowest concentration of the drug(s) that prevented a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) for each drug was calculated, and the ΣFIC was determined to interpret the nature of the interaction (synergistic, additive, or antagonistic).[1]

Time-Kill Kinetics Assay

This assay was performed to evaluate the bactericidal activity of the drug combination over time.

  • M. tuberculosis Strain and Culture Conditions: M. tuberculosis was cultured in appropriate liquid medium.

  • Inoculum Preparation: A bacterial inoculum was prepared to a theoretical optical density at 600 nm (OD600) of 0.001.

  • Drug Exposure: The bacterial culture was exposed to this compound, isoniazid (5 µM), or a combination of both. A DMSO control was also included.

  • Sampling and Viable Cell Counting: At various time points (e.g., day 0, 7, 14), aliquots were taken from each culture, serially diluted, and plated on 7H11 agar plates.

  • Incubation and Colony Counting: The plates were incubated for 3-4 weeks, after which the colony-forming units (CFUs) were counted to determine the number of viable bacteria.

  • Data Analysis: The log10 CFU/mL was plotted against time to visualize the killing kinetics of each treatment condition.[2][3][4]

Visualizing Mechanisms and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the proposed mechanism of action and the experimental workflows.

Mechanism_of_Action cluster_cell_wall M. tuberculosis Cell Wall Synthesis cluster_drugs Drug Action Mycolic_Acid_Precursors Mycolic Acid Precursors FAS-II Fatty Acid Synthase II (FAS-II) Mycolic_Acids Mycolic Acids FAS-II->Mycolic_Acids TMM Trehalose Monomycolate (TMM) Mycolic_Acids->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Export Periplasm Periplasmic Space MmpL3->Periplasm Cell_Wall_Assembly Cell Wall Assembly Periplasm->Cell_Wall_Assembly Isoniazid Isoniazid (INH) KatG KatG (Activation) Isoniazid->KatG Activated_INH Activated INH KatG->Activated_INH Activated_INH->FAS-II Inhibition NITD349 This compound NITD349->MmpL3 Inhibition

Caption: Mechanism of action of Isoniazid and this compound.

Experimental_Workflow cluster_checkerboard Checkerboard Assay cluster_kill_kinetics Time-Kill Kinetics Assay CB_Start Prepare M.tb Culture CB_Dilute Serial Dilution of This compound & Isoniazid CB_Start->CB_Dilute CB_Inoculate Inoculate 96-well Plate CB_Dilute->CB_Inoculate CB_Incubate Incubate (10 days) CB_Inoculate->CB_Incubate CB_Resazurin Add Resazurin CB_Incubate->CB_Resazurin CB_Read Read MIC CB_Resazurin->CB_Read CB_Analyze Calculate ΣFIC CB_Read->CB_Analyze CB_Result Determine Interaction (Synergy, Additive, Antagonism) CB_Analyze->CB_Result TK_Start Prepare M.tb Inoculum TK_Expose Expose to Drugs (Single & Combination) TK_Start->TK_Expose TK_Sample Sample at Time Points (0, 7, 14 days) TK_Expose->TK_Sample TK_Plate Serial Dilution & Plating TK_Sample->TK_Plate TK_Incubate Incubate (3-4 weeks) TK_Plate->TK_Incubate TK_Count Count CFUs TK_Incubate->TK_Count TK_Analyze Plot Kill Curves TK_Count->TK_Analyze TK_Result Determine Rate of Killing TK_Analyze->TK_Result

Caption: Workflow for synergy and kill kinetics assays.

Conclusion

The combination of this compound and isoniazid demonstrates a multifaceted interaction against M. tuberculosis. While the interaction is characterized as additive in terms of growth inhibition, the enhanced rate of bacterial killing observed in time-kill kinetic studies is a significant finding. This suggests that the simultaneous disruption of mycolic acid synthesis by isoniazid and the inhibition of mycolic acid transport by this compound creates a potent bactericidal effect. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this combination, which could contribute to the development of more effective and potentially shorter treatment regimens for tuberculosis.

References

Head-to-Head Comparison: NITD-349 Poised as a Novel Agent Against Tuberculosis, Challenging First-Line Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the preclinical candidate NITD-349 reveals its potent activity against both drug-sensitive and multidrug-resistant (MDR) Mycobacterium tuberculosis (Mtb), positioning it as a significant contender in the fight against tuberculosis. This guide provides a detailed head-to-head comparison with current first-line anti-TB drugs—isoniazid, rifampicin, ethambutol, and pyrazinamide—supported by available experimental data.

Executive Summary

This compound, an inhibitor of the essential mycobacterial membrane protein MmpL3, demonstrates remarkable bactericidal activity at low nanomolar concentrations.[1][2] Unlike first-line drugs that are increasingly compromised by resistance, this compound maintains its efficacy against MDR-Mtb strains.[1] Furthermore, early safety profiles suggest a favorable therapeutic window. This comparison guide delves into the mechanisms of action, in vitro efficacy, in vivo performance, and cytotoxicity profiles of this compound and the established first-line TB regimen.

Mechanism of Action: A Novel Approach to a Known Foe

First-line TB drugs target various essential processes in M. tuberculosis. Isoniazid inhibits the synthesis of mycolic acids, crucial components of the mycobacterial cell wall. Rifampicin targets the bacterial DNA-dependent RNA polymerase, thereby blocking transcription. Ethambutol disrupts the formation of the cell wall by inhibiting arabinosyl transferases. Pyrazinamide's exact mechanism is not fully elucidated but is known to be converted to its active form, pyrazinoic acid, which disrupts membrane transport and energetics.

In contrast, this compound employs a novel mechanism by targeting MmpL3, a transporter protein essential for the export of trehalose monomycolate, a key precursor for mycolic acid synthesis and cell wall formation.[3] This distinct mechanism of action is a key reason for its effectiveness against strains resistant to current first-line agents.

cluster_nitd349 This compound Mechanism of Action This compound This compound MmpL3 MmpL3 This compound->MmpL3 Inhibits Trehalose Monomycolate Transport Trehalose Monomycolate Transport MmpL3->Trehalose Monomycolate Transport Mediates Mycolic Acid Synthesis Mycolic Acid Synthesis Trehalose Monomycolate Transport->Mycolic Acid Synthesis Is essential for Cell Wall Formation Cell Wall Formation Mycolic Acid Synthesis->Cell Wall Formation Contributes to

Mechanism of action for this compound.

cluster_firstline First-Line TB Drugs: Mechanisms of Action Isoniazid Isoniazid Mycolic_Acid Mycolic Acid Synthesis Isoniazid->Mycolic_Acid Inhibits Rifampicin Rifampicin RNA_Polymerase RNA Polymerase Rifampicin->RNA_Polymerase Inhibits Ethambutol Ethambutol Arabinogalactan Arabinogalactan Synthesis Ethambutol->Arabinogalactan Inhibits Pyrazinamide Pyrazinamide Membrane_Transport Membrane Transport & Energetics Pyrazinamide->Membrane_Transport Disrupts

Mechanisms of action for first-line TB drugs.

In Vitro Efficacy: Potency Against Drug-Sensitive and Resistant Strains

The minimum inhibitory concentration (MIC) is a key measure of a drug's potency. This compound exhibits a potent MIC50 of 23 nM against the virulent M. tuberculosis H37Rv strain.[1][2] Crucially, its activity is maintained against various MDR-Mtb clinical isolates, with MIC values ranging from 0.04 to 0.08 µM.[1]

DrugMtb StrainMIC (µg/mL)MIC (µM)
This compound H37Rv~0.0090.023[1][2]
MDR Strains0.016 - 0.0320.04 - 0.08[1]
Isoniazid H37Rv0.02 - 0.050.15 - 0.36
MDR Strains>0.2 (low-level resistance)>1.46[4]
Rifampicin H37Rv0.05 - 0.250.06 - 0.30
MDR Strains>1.0 (high-level resistance)>1.22[4]
Ethambutol H37Rv0.5 - 2.02.45 - 9.79
MDR Strains2.0 - 8.09.79 - 39.16[4]
Pyrazinamide H37Rv12.5 - 50 (at acidic pH)101.5 - 406.2

Note: MIC values for first-line drugs can vary depending on the specific strain and testing methodology. The data presented for MDR strains represent a range of observed values.

In Vivo Efficacy: Promising Results in Murine Models

Preclinical studies in mouse models of both acute and chronic Mtb infection have demonstrated the in vivo efficacy of this compound. In an acute infection model, oral administration of this compound at 50 mg/kg resulted in a 3.4-log reduction in lung CFU.[1] In a chronic infection model, after two weeks of treatment, the efficacy of this compound (100 mg/kg) was comparable to rifampicin (10 mg/kg) and superior to ethambutol (100 mg/kg).[1] After four weeks of treatment at 100 mg/kg, this compound led to a 2.38-log reduction in CFU.[1]

TreatmentDosageDurationLog CFU Reduction (vs. Untreated)
This compound 12.5 mg/kg4 weeks (acute model)0.9[1]
50 mg/kg4 weeks (acute model)3.4[1]
100 mg/kg2 weeks (chronic model)1.10
100 mg/kg4 weeks (chronic model)2.38[1]
Rifampicin 10 mg/kg2 weeks (chronic model)1.29
Ethambutol 100 mg/kg2 weeks (chronic model)0.75

Cytotoxicity Profile: A Favorable Safety Margin

An essential aspect of any new drug candidate is its safety profile. In cytotoxicity assays, this compound showed no activity against a panel of mammalian cell lines, with a 50% cytotoxic concentration (CC50) greater than 20 µM.[5] This indicates a high selectivity index (CC50/MIC50) of over 1000, suggesting a wide therapeutic window.[5] In contrast, some first-line drugs, particularly isoniazid and rifampicin, have been associated with hepatotoxicity.

DrugCell LineIC50 / CC50 (µM)
This compound Mammalian cell panel>20[5]
Isoniazid HepG2>200[6]
Rifampicin HepG2>100[7]
LS180IC50: 2.9 (CYP3A4 inhibition)[8]
Ethambutol Not readily available
Pyrazinamide Not readily available

Note: Cytotoxicity data can vary significantly based on the cell line and assay conditions. The provided data offers a general comparison.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values for this compound and first-line drugs against M. tuberculosis are typically determined using broth microdilution methods. A standardized inoculum of Mtb is added to 96-well plates containing serial dilutions of the test compound. The plates are incubated at 37°C for 7-14 days, and the MIC is defined as the lowest drug concentration that inhibits visible bacterial growth. Common media used include Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

cluster_mic Experimental Workflow: MIC Determination start Prepare serial dilutions of drugs in 96-well plate inoculate Inoculate wells with standardized Mtb suspension start->inoculate incubate Incubate at 37°C for 7-14 days inoculate->incubate read Read plates for visible growth incubate->read determine Determine MIC (lowest concentration with no growth) read->determine

Workflow for MIC determination.
In Vivo Efficacy in Murine Models

The in vivo efficacy of anti-TB drugs is commonly assessed in mouse models of tuberculosis.

  • Infection: Mice (e.g., BALB/c or C57BL/6 strains) are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic lung infection.

  • Treatment: Treatment with the test compounds (e.g., this compound) and reference drugs (e.g., rifampicin, isoniazid) is typically initiated 4-6 weeks post-infection. Drugs are administered orally or via gavage daily for a specified duration (e.g., 2-4 weeks).

  • Assessment: At the end of the treatment period, mice are euthanized, and their lungs and spleens are homogenized. The bacterial load is quantified by plating serial dilutions of the homogenates on Middlebrook 7H11 agar plates and counting the colony-forming units (CFUs) after 3-4 weeks of incubation. The efficacy of the treatment is determined by the reduction in CFU counts compared to untreated control mice.

cluster_invivo Experimental Workflow: In Vivo Efficacy infect Infect mice with Mtb via aerosol establish Allow infection to establish (4-6 weeks) infect->establish treat Treat with drugs daily for 2-4 weeks establish->treat euthanize Euthanize mice and harvest organs treat->euthanize homogenize Homogenize lungs and spleens euthanize->homogenize plate Plate serial dilutions on 7H11 agar homogenize->plate count Incubate and count CFUs plate->count analyze Analyze CFU reduction vs. control count->analyze

Workflow for in vivo efficacy studies.

Conclusion

This compound represents a promising new class of anti-tuberculosis agents with a novel mechanism of action that is effective against both drug-sensitive and, critically, multidrug-resistant strains of M. tuberculosis. Its potent in vitro and in vivo activity, coupled with a favorable early safety profile, underscores its potential to become a valuable component of future TB treatment regimens. Further clinical development is warranted to fully assess its efficacy and safety in humans and its role in combating the global threat of tuberculosis.

References

A Comparative Guide to MmpL3 Inhibition: The Structural Basis of NITD-349's Potency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the mycobacterial membrane protein Large 3 (MmpL3) inhibitor, NITD-349, with other notable alternatives. We delve into the structural basis of its mechanism of action, supported by experimental data and detailed protocols, to offer a comprehensive resource for advancing tuberculosis drug discovery.

Mycobacterial membrane protein Large 3 (MmpL3) is a critical transporter responsible for flipping trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane of Mycobacterium tuberculosis. This process is essential for the formation of the unique and impermeable mycobacterial cell wall, making MmpL3 a highly attractive target for novel anti-tuberculosis therapeutics. This compound, an indole-2-carboxamide, has emerged as a potent MmpL3 inhibitor. This guide will compare its structural and functional characteristics with other MmpL3 inhibitors, providing a clear overview of the current landscape of MmpL3-targeted drug development.

Quantitative Comparison of MmpL3 Inhibitors

The following table summarizes the in vitro potency of this compound and a selection of other well-characterized MmpL3 inhibitors against Mycobacterium tuberculosis H37Rv.

CompoundChemical ClassMIC50 (nM)[1]Binding Affinity (Kd)Primary Mechanism of Action
This compound Indole-2-carboxamide23[1]0.05 µM (MST)Direct inhibition of proton relay pathway[2]
SPIRO SpiropiperidineNot specified0.8 µM (MST)Direct inhibition of proton relay pathway[2]
SQ109 Ethylenediamine2,360Low µM rangeDual: Direct MmpL3 inhibition and PMF dissipation[3][4]
AU1235 Adamantyl urea480High nM to low µM rangeDirect MmpL3 inhibition[3]
BM212 1,5-Diarylpyrrole3,760Not specifiedPrimarily PMF dissipation, some direct MmpL3 interaction[3][5]
Rimonabant Cannabinoid receptor antagonistNot specifiedNot specifiedDirect MmpL3 inhibition
ICA38 IndolecarboxamideNot specifiedNot specifiedDirect MmpL3 inhibition

Structural Basis of Inhibition: A Tale of Two Mechanisms

The inhibition of MmpL3 by various small molecules can be broadly categorized into two mechanisms: direct inhibition of the proton-translocation pathway and indirect inhibition through the dissipation of the proton motive force (PMF).

Direct Inhibition of the Proton Relay Pathway:

This compound and SPIRO exemplify this mechanism. Crystal structures reveal that both compounds bind deep within the central transmembrane channel of MmpL3.[5][6] Specifically, the amide and indole nitrogens of this compound, and the piperidine nitrogen of SPIRO, directly interact with and "clamp" a critical aspartate residue, Asp645.[5][6] This interaction disrupts the proton relay network that is essential for the TMM transport cycle, effectively shutting down the transporter's function.[5][6] The binding of these inhibitors also induces conformational changes in the MmpL3 protein.[5][6]

Dual and Indirect Inhibition Mechanisms:

In contrast, compounds like SQ109 exhibit a more complex mechanism of action. While it does bind to the MmpL3 transporter, it has also been shown to dissipate the proton motive force (PMF) across the mycobacterial membrane.[3][4] This dissipation of the PMF, which MmpL3 relies on for energy, leads to an indirect inhibition of its transport activity.[4] BM212 is another inhibitor that is thought to primarily act through PMF disruption, although some direct interaction with MmpL3 has also been reported.[3][5]

Visualizing the Mechanisms and Workflows

To better understand the intricate processes involved in MmpL3 inhibition, the following diagrams illustrate the key pathways and experimental workflows.

MmpL3_Transport_and_Inhibition Mechanism of MmpL3 Transport and Inhibition cluster_membrane Inner Membrane MmpL3 MmpL3 Transporter TMM_peri TMM (Periplasm) MmpL3->TMM_peri Translocation Proton_out H+ (Cytoplasm) MmpL3->Proton_out TMM_cyto TMM (Cytoplasm) TMM_cyto->MmpL3 Binding Proton_in H+ (Periplasm) Proton_in->MmpL3 Antiport PMF Proton Motive Force Proton_in->PMF NITD349 This compound NITD349->MmpL3 Direct Inhibition (Blocks H+ relay) SQ109 SQ109 SQ109->MmpL3 Direct Inhibition SQ109->PMF Dissipation (Indirect Inhibition) PMF->MmpL3 Energizes

Caption: MmpL3 transport mechanism and points of inhibition.

Experimental_Workflow_MmpL3 Workflow for Characterizing MmpL3 Inhibitors cluster_whole_cell Whole-Cell Assays cluster_in_vitro In Vitro & Structural Assays MIC_assay MIC Determination Radiolabeling [14C]-Acetate Labeling (TMM Accumulation) MIC_assay->Radiolabeling Potent compounds PMF_assay Membrane Potential Assay (DiOC2(3) staining) MIC_assay->PMF_assay Spheroplast_assay Spheroplast-based Flippase Assay Radiolabeling->Spheroplast_assay Confirms MmpL3 target MST Microscale Thermophoresis (Binding Affinity - Kd) PMF_assay->MST Distinguishes mechanism Xray X-ray Crystallography (Binding Site & Conformational Changes) Inhibitor Test Inhibitor Inhibitor->MIC_assay Inhibitor->MST Inhibitor->Xray Inhibitor->Spheroplast_assay

Caption: Experimental workflow for MmpL3 inhibitor characterization.

Detailed Experimental Protocols

1. Microscale Thermophoresis (MST) for Binding Affinity Determination

This protocol outlines the steps to determine the binding affinity (Kd) of an inhibitor to purified MmpL3.

  • Protein Preparation: MmpL3 is expressed and purified, often with a fluorescent tag (e.g., GFP) or is fluorescently labeled post-purification.

  • Ligand Preparation: A serial dilution of the inhibitor (ligand) is prepared in the assay buffer.

  • Binding Reaction: The labeled MmpL3 is mixed with each dilution of the inhibitor and incubated to reach binding equilibrium.

  • MST Measurement: The samples are loaded into capillaries, and the thermophoretic movement of the labeled MmpL3 is measured in a Monolith NT.115 instrument (NanoTemper Technologies).

  • Data Analysis: Changes in thermophoresis upon ligand binding are plotted against the ligand concentration, and the data are fitted to a binding model to determine the Kd.

2. Whole-Cell [14C]-Acetate Labeling Assay for TMM Accumulation

This assay assesses the ability of an inhibitor to block MmpL3 function in live mycobacterial cells.

  • Cell Culture: M. tuberculosis H37Rv is cultured to mid-log phase.

  • Inhibitor Treatment: The culture is treated with the test inhibitor at various concentrations for a defined period.

  • Radiolabeling: [14C]-acetate is added to the cultures to radiolabel newly synthesized lipids, including TMM.

  • Lipid Extraction: Total lipids are extracted from the mycobacterial cells.

  • Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC.

  • Analysis: The TLC plate is exposed to a phosphor screen, and the amount of radiolabeled TMM is quantified. An accumulation of TMM compared to the untreated control indicates inhibition of MmpL3.

3. Membrane Potential Assay

This assay determines if an inhibitor disrupts the proton motive force.

  • Cell Preparation: Mid-log phase M. tuberculosis cells are washed and resuspended in a suitable buffer.

  • Inhibitor Treatment: Cells are incubated with the test inhibitor at different concentrations.

  • Staining: The fluorescent membrane potential indicator dye, DiOC2(3), is added to the cell suspension.

  • Flow Cytometry: The fluorescence of the cells is analyzed by flow cytometry. A shift in the red/green fluorescence ratio indicates a change in the membrane potential.

Conclusion

This compound stands out as a highly potent MmpL3 inhibitor with a well-defined mechanism of action. Its direct targeting of the proton relay system within the MmpL3 transporter provides a clear structural basis for its efficacy. In contrast, other inhibitors like SQ109 exhibit a dual mechanism, which may offer advantages in certain contexts but also introduces potential for off-target effects. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and development of novel MmpL3 inhibitors. A thorough understanding of the structural and mechanistic nuances of these compounds, as provided in this guide, is paramount for the rational design of next-generation anti-tuberculosis drugs.

References

Comparative Analysis of NITD-349's Efficacy Against Diverse Mycobacterium tuberculosis Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of NITD-349's performance with supporting experimental data.

This compound, a potent anti-mycobacterial agent, has demonstrated significant promise in combating Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. This guide provides a comparative analysis of this compound's activity against various M. tuberculosis strains, including drug-sensitive and multidrug-resistant (MDR) isolates. The information is compiled from published research to facilitate an objective evaluation of its potential as a novel therapeutic.

In Vitro Activity Against M. tuberculosis Strains

This compound exhibits potent bactericidal activity against the virulent M. tuberculosis H37Rv strain, with a reported minimum inhibitory concentration (MIC50) of 23 nM.[1] Its efficacy extends to a range of multidrug-resistant (MDR) M. tuberculosis strains, with MIC values typically falling between 0.04 to 0.08 μM.[1] This demonstrates the compound's potential to address the significant clinical challenge posed by drug-resistant tuberculosis.

StrainResistance ProfileThis compound MIC
M. tuberculosis H37RvDrug-Sensitive23 nM (MIC50)[1]
Various MDR strainsMultidrug-Resistant0.04 - 0.08 µM[1]

Table 1: In Vitro Activity of this compound against M. tuberculosis

In Vivo Efficacy in Murine Models of Tuberculosis

Preclinical evaluation in mouse models of tuberculosis has further substantiated the therapeutic potential of this compound. In acute infection models, oral administration of this compound resulted in a significant, dose-dependent reduction in bacterial load in the lungs.[1] Furthermore, in chronic infection models, the efficacy of this compound was comparable to the first-line anti-tuberculosis drug rifampicin and superior to ethambutol.[1]

Treatment GroupDosageDurationLog10 CFU Reduction in Lungs
Acute Infection Model
This compound12.5 mg/kg4 weeks0.9[1]
This compound50 mg/kg4 weeks3.4[1]
Chronic Infection Model
This compound100 mg/kg2 weeksComparable to Rifampicin
This compound100 mg/kg4 weeks2.38[1]
Rifampicin10 mg/kg2 weeks-
Ethambutol100 mg/kg2 weeksLess effective than this compound

Table 2: In Vivo Efficacy of this compound in Mouse Models of M. tuberculosis Infection

Mechanism of Action: Targeting MmpL3

This compound exerts its bactericidal effect by inhibiting the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential transporter protein responsible for the export of trehalose monomycolate (TMM), a key precursor for the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. By blocking the MmpL3-mediated transport of TMM, this compound disrupts the integrity of the cell wall, leading to bacterial death. Structural studies have revealed that this compound binds to the transmembrane domain of MmpL3, thereby obstructing the proton relay pathway that powers the transport process.

MmpL3_Inhibition cluster_cell Mycobacterium tuberculosis cluster_inhibition Inhibition by this compound TMM Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter TMM->MmpL3 Transport CellWall Cell Wall Synthesis MmpL3->CellWall TMM Export NITD349 This compound NITD349->MmpL3 Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound against various M. tuberculosis strains is commonly determined using the Microplate Alamar Blue Assay (MABA).

  • Bacterial Culture: M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

  • Drug Dilution: this compound is serially diluted in a 96-well microplate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of the M. tuberculosis strain.

  • Incubation: The microplates are incubated at 37°C for 5-7 days.

  • Alamar Blue Addition: Alamar Blue reagent is added to each well.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

MIC_Workflow start Start culture Prepare M. tuberculosis Inoculum start->culture inoculate Inoculate Plate with Bacteria culture->inoculate dilute Serially Dilute This compound in Plate dilute->inoculate incubate Incubate at 37°C inoculate->incubate add_dye Add Alamar Blue incubate->add_dye read Read Results (Color Change) add_dye->read end Determine MIC read->end InVivo_Workflow start Start infect Aerosol Infection of Mice with M. tb start->infect treat Oral Administration of This compound / Controls infect->treat monitor Monitor Animal Health treat->monitor harvest Harvest Lungs and Spleens monitor->harvest plate Homogenize and Plate Serial Dilutions harvest->plate count Incubate and Count CFU plate->count end Determine Bacterial Load count->end

References

In Vivo Efficacy of NITD-349 Versus Rifampicin in Murine Models of Tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of the novel anti-tuberculosis candidate NITD-349 and the first-line drug rifampicin in mouse models of Mycobacterium tuberculosis (Mtb) infection. The data presented is compiled from published preclinical studies to assist researchers in evaluating the potential of this compound as a component of future tuberculosis treatment regimens.

Quantitative Efficacy Comparison

The following tables summarize the bactericidal activity of this compound and rifampicin in the lungs of Mtb-infected mice, as measured by the reduction in colony-forming units (CFU).

Table 1: Efficacy in an Established Infection Mouse Model

CompoundDose (mg/kg)Treatment DurationMean Log10 CFU Reduction in Lungs
This compound1002 weeks1.10[1]
Rifampicin102 weeks1.29[1]
Ethambutol1002 weeks0.75[1]
Untreated Control-2 weeks0

Table 2: Dose-Dependent Efficacy of this compound in an Acute Infection Mouse Model

CompoundDose (mg/kg)Treatment DurationMean Log10 CFU Reduction in Lungs
This compound12.54 weeks0.9[1][2]
This compound504 weeks3.4[1][2]
Untreated Control-4 weeks0

Table 3: Dose-Dependent Efficacy of Rifampicin Monotherapy in a Murine Model

CompoundDose (mg/kg/day)Treatment DurationMean Log10 CFU in Lungs
Rifampicin103 weeks5.89
Rifampicin2012 weeksUndetectable
Rifampicin3010 weeksUndetectable
Rifampicin40Not specifiedRelapse in 2/4 mice
Rifampicin506 weeksUndetectable[3]
Rifampicin809 weeksNo relapse
Rifampicin1603 weeks2.26
Untreated Control-3 weeks~7.0

Note: Baseline CFU counts and experimental conditions may vary between studies, affecting direct cross-study comparisons.

Experimental Protocols

The following methodologies are based on established murine models for evaluating the in vivo efficacy of anti-tuberculosis drugs.

1. Mouse Model and Infection:

  • Mouse Strain: BALB/c mice are commonly used for these studies.[4]

  • Bacterial Strain: Mice are infected with a virulent laboratory strain of Mycobacterium tuberculosis, typically H37Rv.[2]

  • Infection Route: Infection is established via either a low-dose aerosol delivery to the lungs or through intravenous (IV) injection.[4] For the established infection model comparing this compound and rifampicin, a low-dose intranasal infection was used.[1]

2. Drug Administration:

  • Formulation: Drugs are typically formulated in a suitable vehicle for oral administration, such as water or a solution containing a solubilizing agent like DMSO.[4][5]

  • Administration Route: Both this compound and rifampicin are administered orally via gavage.[1][4]

  • Dosing Regimen: Treatment is generally administered once daily, five to seven days a week, for the specified duration of the experiment.[3][4]

3. Efficacy Assessment:

  • Endpoint: The primary endpoint for efficacy is the bacterial load in the lungs and sometimes other organs like the spleen and liver.

  • Procedure: At the end of the treatment period, mice are euthanized, and the lungs are aseptically removed and homogenized.

  • CFU Enumeration: Serial dilutions of the lung homogenates are plated on selective 7H11 agar medium. The plates are incubated at 37°C for 3-4 weeks, after which the number of visible colonies is counted to determine the CFU per organ.[3]

  • Data Analysis: The efficacy of the treatment is calculated as the log10 reduction in CFU in treated mice compared to an untreated control group.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for assessing the in vivo efficacy of anti-tuberculosis compounds in a murine model.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis start Select Mouse Strain (e.g., BALB/c) infect Infect with M. tuberculosis (e.g., H37Rv via aerosol) start->infect grouping Randomize into Treatment Groups infect->grouping treatment Administer Compounds Daily (e.g., Oral Gavage) grouping->treatment control Administer Vehicle (Control Group) grouping->control euthanize Euthanize Mice at Pre-defined Endpoints treatment->euthanize control->euthanize harvest Harvest Organs (Lungs, Spleen) euthanize->harvest homogenize Homogenize Tissues harvest->homogenize plate Plate Serial Dilutions on 7H11 Agar homogenize->plate incubate Incubate Plates (3-4 weeks) plate->incubate count Enumerate Colony Forming Units (CFU) incubate->count analyze Calculate Log10 CFU Reduction vs. Control count->analyze

Caption: Workflow for in vivo efficacy testing of anti-TB drugs.

Mechanism of Action

To provide context for the efficacy data, it is important to understand the distinct mechanisms of action of this compound and rifampicin.

moa_comparison cluster_nitd349 This compound cluster_rifampicin Rifampicin nitd349 This compound mmpl3 MmpL3 Transporter nitd349->mmpl3 Inhibits tmm Trehalose Monomycolate (TMM) mmpl3->tmm Transports mmpl3->inhibition mycolic_acid Mycolic Acid Layer (Cell Wall Synthesis) tmm->mycolic_acid Precursor for inhibition->tmm Blocked rifampicin Rifampicin rnap Bacterial DNA-dependent RNA Polymerase (RNAP) rifampicin->rnap Binds to β-subunit transcription RNA Transcription rnap->transcription Mediates rnap->inhibition2 protein_synthesis Protein Synthesis transcription->protein_synthesis Leads to inhibition2->transcription Blocked

Caption: Mechanisms of action for this compound and Rifampicin.

This compound is an inhibitor of the MmpL3 transporter, which is essential for the transport of trehalose monomycolate, a key precursor for the synthesis of the mycobacterial cell wall.[2][6] By blocking MmpL3, this compound disrupts the formation of this protective outer layer, leading to bacterial cell death.[6]

Rifampicin, a cornerstone of current TB therapy, acts by inhibiting the bacterial DNA-dependent RNA polymerase.[7] It binds to the β-subunit of this enzyme, preventing the initiation of RNA transcription. This halt in RNA synthesis ultimately blocks protein production, resulting in a bactericidal effect.

References

Safety Operating Guide

Essential Guidelines for the Safe Disposal of NITD-349

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Proper Handling and Disposal of the Investigational Antitubercular Agent NITD-349.

This document provides a comprehensive overview of the recommended procedures for the safe disposal of this compound, a potent indolcarboxamide inhibitor of Mycobacterium tuberculosis MmpL3. In the absence of a specific Safety Data Sheet (SDS), these guidelines are based on best practices for handling potent, bioactive small molecules and antitubercular agents in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and minimize environmental impact.

All waste generated during research involving this compound must be considered hazardous and handled accordingly. This includes pure compound, solutions, contaminated labware, and any personal protective equipment (PPE) that has come into contact with the agent.

Waste Segregation and Collection

Proper segregation of waste at the point of generation is the first and most critical step in the disposal process. All waste streams must be clearly labeled with the contents, including the name "this compound" and appropriate hazard symbols.

  • Solid Waste: This category includes unused or expired this compound powder, contaminated consumables such as pipette tips, tubes, flasks, and gloves.

    • Action: Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: This includes spent culture media containing this compound, stock solutions, and solvent washes from cleaning contaminated glassware.

    • Action: Collect in a dedicated, shatter-proof, and leak-proof container. The container must be clearly labeled as "Hazardous Liquid Waste: Contains this compound" and the primary solvent (e.g., DMSO, ethanol) should be indicated. Do not mix incompatible waste streams.

  • Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound.

    • Action: Dispose of immediately in a designated, puncture-resistant sharps container that is clearly labeled for hazardous chemical waste.

  • Contaminated Labware: Glassware and equipment that have been in contact with this compound.

    • Action: Whenever possible, decontaminate reusable labware following the procedures outlined below. If decontamination is not feasible, dispose of it as solid hazardous waste.

Decontamination Procedures

For workspaces and reusable equipment, a thorough decontamination process is essential to inactivate any residual this compound. The following disinfectants are recommended for use in laboratories working with antitubercular agents.

Decontaminant Concentration Application Contact Time Reference
Phenol Solution5% in waterWork surfaces, equipment, single-use items prior to disposal.15-20 minutes[1][2][3]
Sodium Hypochlorite (Bleach)1 g/L or 5 g/L in waterGeneral purpose disinfection, soaking of metal-free materials.Daily preparation of fresh solution is recommended.[1]
Alcohol (Ethanol or Isopropyl)70% solutionLaboratory benches, Biosafety Cabinets (BSCs).Allow to air dry.[1][2]

Experimental Protocol for Surface Decontamination:

  • Preparation: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Application: Liberally apply the chosen decontaminant (e.g., 5% phenol solution) to the contaminated surface or equipment.

  • Contact Time: Ensure the surface remains wet with the decontaminant for the recommended contact time (e.g., 15-20 minutes for 5% phenol).

  • Wiping: Wipe the surface with absorbent material, moving from the cleanest to the most contaminated areas.

  • Rinsing (if applicable): For surfaces that may corrode or where residue is a concern, wipe with 70% alcohol after the initial decontamination.

  • Disposal of Wipes: Dispose of all used absorbent materials as solid hazardous waste.

Final Disposal

All segregated and properly labeled hazardous waste containing this compound must be disposed of through the institution's authorized hazardous waste management service. Do not dispose of any this compound waste in general laboratory trash or down the drain.

Logical Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste generated from research involving this compound.

NITD349_Disposal_Workflow cluster_waste_generation Waste Generation Point cluster_segregation Step 1: Segregation cluster_containment Step 2: Containment cluster_treatment Step 3: Treatment/Final Disposal Waste Waste Containing this compound Solid Solid Waste (e.g., powder, gloves, tips) Waste->Solid Liquid Liquid Waste (e.g., media, solutions) Waste->Liquid Sharps Sharps Waste (e.g., needles, syringes) Waste->Sharps Labware Contaminated Labware (e.g., glassware) Waste->Labware SolidContainer Labeled Hazardous Solid Waste Container Solid->SolidContainer LiquidContainer Labeled Hazardous Liquid Waste Container Liquid->LiquidContainer SharpsContainer Labeled Puncture-Proof Sharps Container Sharps->SharpsContainer DeconDecision Decontaminate or Dispose? Labware->DeconDecision DisposalService Dispose via Authorized Hazardous Waste Service SolidContainer->DisposalService LiquidContainer->DisposalService SharpsContainer->DisposalService DeconDecision->SolidContainer Disposable Decontamination Decontaminate with Approved Disinfectant DeconDecision->Decontamination Reusable Decontamination->DisposalService Residuals

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling NITD-349

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. Not for use in humans.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling NITD-349, a potent indolcarboxamide anti-tubercular agent. The following procedural guidance is intended to ensure the safe handling, storage, and disposal of this compound and to provide a framework for its experimental use.

Immediate Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its potent biological activity necessitates handling it as a hazardous compound. The following recommendations are based on general best practices for handling chemical and biological research materials.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The recommended PPE includes:

PPE ComponentSpecificationRationale
Gloves Nitrile or latex, disposablePrevents dermal absorption and contamination.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and aerosols.
Lab Coat Long-sleeved, fully buttonedProtects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodMinimizes inhalation exposure to the powdered compound or aerosols.
Engineering Controls
  • Chemical Fume Hood: All weighing and preparation of stock solutions of this compound should be performed in a certified chemical fume hood to minimize inhalation risks.

  • Ventilation: Ensure adequate ventilation in all areas where this compound is handled and stored.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound and ensure safety.

ConditionTemperatureDuration
Stock Solution -20°C1 year
Stock Solution -80°C2 years

Operational Plan: Experimental Protocols

This compound is an inhibitor of the mycobacterial membrane protein Large 3 (MmpL3), which is essential for the transport of trehalose monomycolate (TMM), a key precursor for the mycobacterial cell wall.[1] Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death.[1]

In Vitro Assays

This protocol is adapted from studies on anti-tubercular agents.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of Mycobacterium tuberculosis.

Methodology:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serially dilute the this compound stock solution in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Incubate the plates at 37°C for 7-14 days.

  • Determine the MIC as the lowest concentration of this compound that prevents visible growth.

Quantitative Data: The reported MIC50 of this compound against virulent Mycobacterium tuberculosis H37Rv is 23 nM.[2]

This protocol outlines the procedure to assess the bactericidal activity of this compound over time.[3]

Objective: To determine the rate at which this compound kills Mycobacterium tuberculosis.

Methodology:

  • Inoculate a culture of M. tuberculosis H37Rv in Middlebrook 7H9 broth to a starting optical density (OD600) of 0.001.[4]

  • Add this compound at various concentrations (e.g., 1x, 5x, 10x MIC).

  • Incubate the cultures at 37°C.

  • At specified time points (e.g., 0, 1, 3, 5, 7 days), collect aliquots from each culture.

  • Perform serial dilutions and plate on Middlebrook 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFUs).[4]

Experimental Workflow for Kill Kinetic Assay:

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis prep_culture Prepare M. tuberculosis culture (OD600=0.001) treat Add this compound to cultures prep_culture->treat prep_nitd349 Prepare this compound concentrations prep_nitd349->treat incubate Incubate at 37°C treat->incubate sampling Collect aliquots at time points incubate->sampling Time points dilute Serial dilutions sampling->dilute plate Plate on 7H10 agar dilute->plate incubate_plates Incubate plates (3-4 weeks) plate->incubate_plates count Enumerate CFUs incubate_plates->count

Caption: Workflow for determining the bactericidal activity of this compound.

In Vivo Efficacy Studies

The following is a general protocol for assessing the efficacy of this compound in a mouse model of tuberculosis.[2]

Objective: To evaluate the in vivo efficacy of this compound in reducing the bacterial load in infected mice.

Methodology:

  • Infect mice (e.g., BALB/c) via aerosol exposure with a low dose of M. tuberculosis H37Rv.

  • Allow the infection to establish for a specified period (e.g., 2-4 weeks).

  • Administer this compound orally once daily at various dosages.

  • Include positive control (e.g., isoniazid) and vehicle control groups.

  • After the treatment period, euthanize the mice and harvest the lungs and spleens.

  • Homogenize the organs and plate serial dilutions on Middlebrook 7H10 agar to determine the bacterial load (CFUs).

Quantitative Data:

Animal ModelTreatment DoseDurationCFU Reduction in Lungs
Acute Mouse Model12.5 mg/kg4 weeks0.9-log
Acute Mouse Model50 mg/kg4 weeks3.4-log
Established Infection Mouse Model100 mg/kg4 weeks2.38-log

Mechanism of Action: MmpL3 Inhibition

This compound targets MmpL3, a proton-motive force-dependent transporter in the mycobacterial inner membrane.[5] MmpL3 is crucial for the export of trehalose monomycolate (TMM) from the cytoplasm to the periplasm.[6] TMM is an essential precursor for the synthesis of trehalose dimycolate (TDM) and the mycolation of arabinogalactan, both of which are critical components of the mycobacterial cell wall.[6] By inhibiting MmpL3, this compound blocks the transport of TMM, leading to its accumulation in the cytoplasm and the disruption of cell wall biosynthesis, ultimately resulting in bacterial death.[6][7]

Signaling Pathway of MmpL3 Inhibition by this compound:

G cluster_cell Mycobacterium Cell cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm cluster_cellwall Cell Wall Synthesis TMM_syn Trehalose Monomycolate (TMM) Synthesis MmpL3 MmpL3 Transporter TMM_syn->MmpL3 transport TMM_peri TMM MmpL3->TMM_peri TDM Trehalose Dimycolate (TDM) TMM_peri->TDM AG Mycolated Arabinogalactan TMM_peri->AG Disruption Disruption of Cell Wall Integrity TDM->Disruption AG->Disruption NITD349 This compound NITD349->Inhibition Inhibition->MmpL3 inhibits CellDeath Bacterial Cell Death Disruption->CellDeath

Caption: Mechanism of action of this compound via inhibition of the MmpL3 transporter.

Disposal Plan

As this compound is a potent research compound, all waste must be considered hazardous and disposed of accordingly.

Solid Waste
  • Contaminated PPE (gloves, lab coats): Place in a designated, clearly labeled hazardous waste bag for incineration.

  • Unused this compound powder: Dispose of as hazardous chemical waste according to your institution's guidelines. Do not discard in regular trash.

Liquid Waste
  • Stock solutions and experimental waste: Collect in a sealed, properly labeled, and compatible hazardous waste container.[8] The container should be clearly marked as "Hazardous Waste" and list the chemical constituents.[9]

  • Aqueous solutions: Do not dispose of down the drain.[10] Collect as hazardous liquid waste.

Sharps
  • Needles, syringes, and other contaminated sharps: Dispose of in a designated sharps container for hazardous waste.

General Disposal Guidelines:

  • All waste containers must be kept closed except when adding waste.[8]

  • Segregate incompatible waste streams.[9]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[10]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.